Picfeltarraenin X
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJFFOIPJDGBU-MXKLYMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Picfeltarraenin X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin X, a triterpenoid isolated from Picria fel-terrae, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available scientific literature. While quantitative inhibitory concentrations for this compound are not yet published, initial studies demonstrate its superior potency compared to the established AChE inhibitor, Tacrine. Furthermore, this document explores the anti-inflammatory mechanism of a closely related compound, Picfeltarraenin IA, which acts via the NF-κB signaling pathway. This guide consolidates available data, details experimental protocols, and presents signaling pathways and workflows to support further research and drug development efforts.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of action identified for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This finding is based on bioassay- and liquid chromatography/mass spectrometry (LC-MS)-guided fractionation of extracts from Picria fel-terrae[1][2][3].
Potency and Quantitative Data
Direct quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's inhibition of AChE has not been reported in the reviewed scientific literature. However, the initial discovery and subsequent studies have qualitatively described its potent inhibitory activity.
A key study identified this compound as one of six active compounds from Picria fel-terrae that exhibited stronger AChE inhibition than Tacrine, a known AChE inhibitor used in the treatment of Alzheimer's disease[2][3]. For reference, the IC50 of Tacrine for AChE inhibition has been reported to be in the nanomolar range, with values such as 31 nM, 109 nM, and 0.03 µM, depending on the specific experimental conditions[1][2][4]. This suggests that this compound is a highly potent inhibitor of this enzyme.
Table 1: Quantitative Data on Acetylcholinesterase Inhibition
| Compound | Target | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | Not Reported (Qualitatively more potent than Tacrine) | [2][3] |
| Tacrine | Acetylcholinesterase (AChE) | 31 nM | [2] |
| Tacrine | Acetylcholinesterase (AChE) | 109 nM | [1] |
| Tacrine | Acetylcholinesterase (AChE) | 0.03 µM | [4] |
Experimental Protocol: Bioassay- and LC-MS-Guided Fractionation for AChE Inhibitors
The identification of this compound as an AChE inhibitor was achieved through a multi-step process involving extraction, fractionation, and bioassay-guided identification.
-
Extraction and Fractionation : The plant material, Picria fel-terrae, was extracted with ethanol. The resulting extract was then further fractionated using solvents of varying polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction was found to exhibit the strongest AChE inhibitory activity[1][2].
-
High-Performance Liquid Chromatography (HPLC) Separation : The active ethyl acetate fraction was separated using HPLC. The effluent was split and collected into two identical 96-well plates[1].
-
AChE Inhibition Bioassay : One of the 96-well plates was used for a bioassay to determine AChE inhibitory activity. This allowed for the identification of the specific chromatographic fractions containing active compounds[1].
-
Mass Spectrometry (MS) Identification : The corresponding positive wells in the second 96-well plate were analyzed using electrospray ionization mass spectrometry (ESI-MS) to identify the chemical structures of the active compounds, which included this compound[1][2].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Picfeltarraenin X: A Technical Guide for Researchers on its Potential as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin X is a naturally occurring triterpenoid that has been identified as a potential inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This technical guide provides an in-depth overview of this compound as a potential AChE inhibitor, including its chemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a discussion of the relevant signaling pathways.
Quantitative Data Summary
As of the last update, specific IC50 values for this compound against acetylcholinesterase have not been published in peer-reviewed literature. For the purpose of illustrating how such data should be presented, the following table provides a template for summarizing key quantitative parameters for an AChE inhibitor. Researchers who determine these values for this compound can use a similar structure for clear and concise data presentation.
| Parameter | Value | Units | Experimental Conditions | Reference |
| IC50 (AChE) | Data not available | µM | e.g., Human recombinant AChE, 37°C, pH 8.0 | - |
| Kinetic Mechanism | Data not available | - | e.g., Lineweaver-Burk plot analysis | - |
| Ki | Data not available | µM | e.g., Competitive, non-competitive, etc. | - |
| Selectivity (BChE/AChE) | Data not available | - | Comparison of IC50 values for butyrylcholinesterase and acetylcholinesterase | - |
Experimental Protocols
The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a test compound like this compound using the widely accepted Ellman's method.
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. An inhibitor will reduce the rate of this reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (or other test compound)
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of the positive control (e.g., Donepezil) in a similar manner to the test compound.
-
-
Assay Protocol in a 96-well Plate:
-
Add 20 µL of the test compound dilution or positive control to the appropriate wells. For the control (uninhibited reaction), add 20 µL of the solvent used for the test compound.
-
Add 140 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the AChE solution to all wells except for the blank wells (add buffer instead).
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cholinergic Synaptic Transmission and AChE Inhibition
Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in cognitive functions such as learning and memory. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, leading to signal propagation. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a decline in ACh levels. AChE inhibitors like this compound (potentially) block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which helps to restore cholinergic neurotransmission.
Caption: Cholinergic synapse and the mechanism of AChE inhibition.
Experimental Workflow for Screening and Characterization of AChE Inhibitors
The process of identifying and characterizing novel AChE inhibitors from natural sources like the plant from which this compound is derived involves a multi-step workflow. This typically begins with the extraction of compounds from the natural source, followed by initial screening for AChE inhibitory activity. Positive hits are then subjected to further characterization to determine their potency (IC50), mechanism of action, and selectivity.
Caption: Workflow for AChE inhibitor discovery and characterization.
Conclusion
This compound represents a promising natural product scaffold for the development of novel acetylcholinesterase inhibitors. Although detailed quantitative and mechanistic data are currently lacking in the public domain, this technical guide provides researchers with the necessary background and experimental protocols to independently investigate its potential. The provided workflows and diagrams offer a clear framework for the systematic evaluation of this compound and other natural compounds as potential therapeutic agents for cholinergic-deficient neurological disorders. Further research is warranted to elucidate the specific inhibitory profile of this compound and to explore its therapeutic potential.
References
Picfeltarraenin X: A Review of Preclinical Data and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin X, a triterpenoid compound, has been identified as a potential therapeutic agent. However, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed in vitro and in vivo studies specifically investigating its biological activities. In contrast, a closely related analogue, Picfeltarraenin IA, has been the subject of preliminary in vitro research, particularly focusing on its anti-inflammatory properties. This technical guide summarizes the current state of knowledge on this compound and provides a detailed overview of the experimental data available for Picfeltarraenin IA as a surrogate, highlighting the methodologies and key findings that could inform future research on this compound.
This compound: Current Knowledge
This compound is a naturally occurring triterpenoid.[1] The primary biological activity associated with this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] However, beyond this initial characterization, there is a notable absence of publicly available data regarding its potency (e.g., IC50 values), mechanism of inhibition, or its effects in cellular and animal models.
In Vitro Studies of the Analogue Picfeltarraenin IA
Due to the limited data on this compound, this guide will focus on the published in vitro studies of its close analogue, Picfeltarraenin IA. These studies provide the most relevant insights into the potential biological activities of this class of compounds.
Anti-Inflammatory Effects in Human Lung Epithelial Cells
Research has shown that Picfeltarraenin IA exhibits anti-inflammatory properties in human pulmonary adenocarcinoma epithelial A549 cells.[2][3] Specifically, it has been shown to counteract the inflammatory effects induced by lipopolysaccharide (LPS).[2][3]
Table 1: Summary of Qualitative In Vitro Findings for Picfeltarraenin IA
| Assay | Cell Line | Inducer | Key Findings | Reference |
| Cell Viability | A549 | LPS | Attenuated LPS-induced cell injury. | [3] |
| IL-8 Production | A549 | LPS | Inhibited LPS-induced IL-8 production. | [2] |
| PGE2 Production | A549 | LPS | Significantly inhibited LPS-induced PGE2 production in a concentration-dependent manner (0.1–10 µmol/l). | [2][4] |
| COX-2 Expression | A549, THP-1 | LPS | Significantly inhibited LPS-induced COX-2 expression in a concentration-dependent manner (0.1–10 µmol/l). | [2][4] |
| NF-κB Pathway | A549 | LPS | Downregulated LPS-induced inflammatory responses via the NF-κB pathway. | [2][4] |
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of Picfeltarraenin IA in A549 cells are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[2] Picfeltarraenin IA was found to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins like PGE2, through the NF-κB pathway.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Picfeltarraenin X (C36H54O11): A Technical Overview of a Triterpenoid Acetylcholinesterase Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available scientific information on Picfeltarraenin X, a natural triterpenoid with the molecular formula C36H54O11. While research has identified its primary biochemical activity, a comprehensive understanding of its broader pharmacological profile remains an area for future investigation.
Chemical and Physical Properties
This compound is a complex organic molecule classified as a triterpenoid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C36H54O11 | [1][2] |
| Molecular Weight | 662.81 g/mol | [3] |
| CAS Number | 1391826-61-1 | [2] |
| Class | Triterpenoid | [3] |
Biological Activity and Mechanism of Action
The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels and duration of action of acetylcholine in synaptic clefts, a mechanism that is the basis for several drugs used to treat neurodegenerative diseases such as Alzheimer's disease.
Note on Available Data: While this compound is confirmed as an AChE inhibitor, detailed quantitative data, such as its IC50 value, and the specifics of its binding and inhibitory mechanism are not extensively documented in publicly available literature.
Signaling Pathways
Currently, there is a notable absence of published research detailing the specific signaling pathways modulated by this compound.
In contrast, a related compound, Picfeltarraenin IA , has been studied for its effects on inflammatory signaling. Research on Picfeltarraenin IA has demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines, such as IL-8 and PGE2, through the modulation of the NF-κB signaling pathway in human pulmonary epithelial A549 cells.[4][5]
It is plausible that this compound may exhibit similar or distinct effects on cellular signaling pathways, but dedicated experimental investigation is required to confirm this.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature.
For reference, studies on the related compound, Picfeltarraenin IA, have utilized the following methodologies:
-
Cell Viability Assays: MTT (methylthiazol-tetrazolium) assays have been used to determine the cytotoxicity of Picfeltarraenin IA and its effect on cell proliferation in the presence of inflammatory stimuli.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been employed to quantify the production of inflammatory mediators like IL-8 and PGE2 from cultured cells.[4]
-
Western Blotting: This method has been used to analyze the expression levels of key proteins in signaling pathways, such as COX-2 and components of the NF-κB pathway.[4]
These protocols would be applicable to the future investigation of this compound's biological activities.
Logical Relationship of Known Information
The following diagram illustrates the current understanding of this compound.
Future Directions
The existing data on this compound establishes it as a molecule of interest, particularly in the context of neurodegenerative disease research due to its AChE inhibitory activity. However, a significant amount of research is required to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative analysis of AChE inhibition: Determining the IC50 value and kinetic parameters of inhibition.
-
Broader biological screening: Investigating its effects on other potential targets and its anti-inflammatory, cytotoxic, or other biological activities.
-
Elucidation of signaling pathway modulation: Exploring its impact on pathways such as the NF-κB and others relevant to its potential therapeutic applications.
-
In vivo studies: Evaluating its efficacy, pharmacokinetics, and safety in animal models.
References
- 1. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Literature Review on the Therapeutic Potential of Picfeltarraenin X: A Technical Guide
A Note on Data Availability: Publicly available scientific literature contains limited specific data on the therapeutic potential of Picfeltarraenin X. The majority of research has focused on closely related compounds, particularly Picfeltarraenin IA, also isolated from the plant Picria fel-terrae Lour. This review summarizes the available information on Picfeltarraenin IA as a potential analogue for understanding the therapeutic prospects of this compound, alongside broader findings on extracts from Picria fel-terrae.
Introduction
This compound is a triterpenoid compound isolated from Picria fel-terrae Lour., a plant used in traditional medicine.[1] While specific studies on this compound are scarce, the therapeutic potential of related compounds from the same plant, such as Picfeltarraenin IA and IB, has been explored, suggesting potential anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory activities for this class of molecules.[2][3][4] This document consolidates the existing knowledge on the Picfeltarraenin family, with a focus on Picfeltarraenin IA, to provide a foundational understanding for researchers and drug development professionals.
Therapeutic Potential of Picfeltarraenin Analogs and Picria fel-terrae Extracts
Research into the extracts of Picria fel-terrae and its constituent compounds has revealed a range of biological activities. Modern pharmacological investigations have pointed to diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic properties.[5] Furthermore, certain fractions of the plant extract have demonstrated antiproliferative activity against cancer cell lines and have been suggested to induce apoptosis and cell cycle arrest.[5][6]
A key area of investigation for the Picfeltarraenin family is their anti-inflammatory potential. Studies on Picfeltarraenin IA have shown that it can inhibit the production of inflammatory mediators.[7]
Table 1: Summary of Quantitative Data on the Anti-Inflammatory Effects of Picfeltarraenin IA
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 1 µmol/l | ~31% reduction in IL-8 production | [7] |
| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 10 µmol/l | ~50% reduction in IL-8 production | [7] |
| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 0.1-10 µmol/l | Concentration-dependent inhibition of PGE2 production | [7] |
| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 0.1-10 µmol/l | Concentration-dependent inhibition of COX2 expression | [7] |
Experimental Protocols
The following methodologies have been employed in the study of Picfeltarraenin IA's anti-inflammatory effects.
-
Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were used.[4][7]
-
Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 10 µg/ml was used to induce an inflammatory response in A549 cells.[7]
-
Compound Administration: Picfeltarraenin IA, dissolved in dimethyl sulfoxide (DMSO), was added to the cell cultures at varying concentrations (0.1-10 µmol/l) concurrently with LPS.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the cell culture medium were quantified using ELISA kits.[4][7]
-
Protein Expression Analysis: The expression levels of cyclooxygenase 2 (COX2) and the p65 subunit of nuclear factor-κB (NF-κB) were determined by Western blot analysis to investigate the underlying signaling pathways.[4][7]
-
MTT Assay: A methylthiazol tetrazolium (MTT) assay was used to assess the viability of A549 cells following treatment with Picfeltarraenin IA to ensure that the observed effects were not due to cytotoxicity.[7]
Signaling Pathways
The anti-inflammatory effects of Picfeltarraenin IA in A549 cells have been linked to the inhibition of the NF-κB signaling pathway.[7]
Conclusion and Future Directions
While direct evidence for the therapeutic potential of this compound is currently lacking in the scientific literature, the available data on its analogue, Picfeltarraenin IA, and extracts from its source plant, Picria fel-terrae, suggest a promising avenue for future research. The anti-inflammatory properties of Picfeltarraenin IA, mediated through the NF-κB pathway, highlight a potential mechanism of action that may be shared by other members of the Picfeltarraenin family, including this compound.
Further investigation is warranted to isolate and characterize the biological activities of this compound specifically. Future studies should aim to:
-
Evaluate the anti-inflammatory, anticancer, and other therapeutic effects of purified this compound in vitro and in vivo.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Conduct comparative studies between this compound and other related compounds to understand structure-activity relationships.
Such research will be crucial in determining the unique therapeutic potential of this compound and its viability as a candidate for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picfeltarraenin IA | CAS:97230-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antioxidant and Antiproliferative Activities of an Ethylacetate Fraction of Picria Fel-Terrae Lour. Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Profile of Picfeltarraenin X
Disclaimer: Published research on the safety, toxicity, and pharmacokinetic profile of Picfeltarraenin X is currently limited. This guide summarizes the available information and leverages data from the closely related compound, Picfeltarraenin IA, to provide a comprehensive overview of the anticipated preclinical characteristics and the experimental methodologies used for their evaluation. The data presented for Picfeltarraenin IA should be considered illustrative and may not be directly representative of this compound.
Introduction
This compound is a triterpenoid natural product.[1][2] While its specific biological activities are not extensively documented in publicly available literature, related compounds such as Picfeltarraenin IA have demonstrated noteworthy biological effects, including the modulation of inflammatory pathways.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential safety, toxicity, and pharmacokinetic profile of this compound, drawing parallels from its better-studied analogue, Picfeltarraenin IA.
Safety and Toxicity Profile
A comprehensive evaluation of the safety and toxicity of a novel compound involves a battery of in vitro and in vivo studies designed to identify potential hazards and establish a safe dose range for further development.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental for determining the potential of a compound to induce cell death.
Table 1: In Vitro Cytotoxicity of Picfeltarraenin IA on A549 Human Lung Carcinoma Cells
| Assay | Cell Line | Concentration (µmol/L) | Effect |
| MTT Assay | A549 | ≤ 10 | No significant toxicity observed[3] |
| MTT Assay | A549 | 100 | Significant decrease in cell viability[3] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Human pulmonary adenocarcinoma epithelial A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Picfeltarraenin IA at 0.1, 1, 10, and 100 µmol/L) and incubated for a specified period (e.g., 12 hours).[3]
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.[3]
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Acute Toxicity
Acute toxicity studies in animal models are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. These studies are crucial for determining the median lethal dose (LD50). While no specific acute toxicity data for this compound is available, a general protocol for an acute oral toxicity study is described below.
-
Animal Model: Healthy, young adult rodents (e.g., rats or mice) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The route of administration is typically oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated for a small number of animals.
-
Endpoint: The study is concluded when the stopping criteria are met, and the LD50 is estimated using statistical methods.
Caption: Workflow for an acute oral toxicity study.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes the Ames test for bacterial reverse mutation and an in vivo micronucleus assay.
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds using bacteria.[7][8][9]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a histidine-deficient agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[10][11][12][13][14]
-
Animal Model and Dosing: Rodents are treated with the test substance, typically via the intended clinical route of administration, at three different dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates genotoxicity.[14]
Pharmacokinetic Profile
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. There is no published pharmacokinetic data for this compound. The following section outlines a general approach for a rodent pharmacokinetic study.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Unit |
| Cmax | Oral | 10 | Data not available | µg/mL |
| Tmax | Oral | 10 | Data not available | h |
| AUC(0-t) | Oral | 10 | Data not available | µg*h/mL |
| Half-life (t1/2) | Oral | 10 | Data not available | h |
| Bioavailability (F%) | Oral | 10 | Data not available | % |
| Clearance (CL) | IV | 2 | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | IV | 2 | Data not available | L/kg |
A typical pharmacokinetic study in rats would involve the following steps:[15][16][17][18]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Cannulation: For intravenous administration and serial blood sampling, the jugular vein may be cannulated.
-
Dosing: A cohort of animals receives the test compound intravenously (e.g., as a bolus dose), while another cohort receives it via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Caption: Workflow for a typical rodent pharmacokinetic study.
Signaling Pathway Modulation
Based on studies of Picfeltarraenin IA, it is plausible that this compound may also exert its biological effects through the modulation of key inflammatory signaling pathways. Picfeltarraenin IA has been shown to inhibit the production of inflammatory cytokines by suppressing the nuclear factor-kappa B (NF-κB) pathway in human pulmonary epithelial A549 cells.[3][4][5][6]
The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those encoding for cytokines and cyclooxygenase-2 (COX-2).[3][19]
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the anticipated safety, toxicity, and pharmacokinetic profile of this compound, primarily based on data from the related compound Picfeltarraenin IA and established toxicological and pharmacokinetic testing methodologies. The provided experimental protocols and diagrams serve as a reference for researchers and drug development professionals interested in evaluating this and other novel natural products. Further studies are imperative to elucidate the specific preclinical characteristics of this compound and determine its potential as a therapeutic agent.
References
- 1. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Micronucleus test - Wikipedia [en.wikipedia.org]
- 14. criver.com [criver.com]
- 15. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parazapharma.com [parazapharma.com]
- 17. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
The Role of Picfeltarraenin X in Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin X, a triterpenoid natural product, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This guide provides an in-depth analysis of the established and putative roles of this compound in neuronal signaling. By inhibiting AChE, this compound primarily modulates cholinergic signaling, leading to a cascade of downstream effects on neuronal function. This document outlines the core mechanism of action, details the affected signaling pathways, presents available quantitative data, and provides a standard experimental protocol for assessing its activity.
Introduction
This compound is a triterpenoid isolated from plant species such as Picria fel-terrae Lour. and Scrophularia ningpoensis Hemsl.[1][2][3]. Structurally, it belongs to a class of complex natural products that have garnered interest for their diverse biological activities. The primary and most well-documented pharmacological action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[2][4][5]. Some studies suggest that its inhibitory potency is greater than that of Tacrine, a known AChE inhibitor[3][6]. This activity places this compound in a class of compounds with significant potential for modulating neuronal signaling, particularly in the context of neurodegenerative diseases where cholinergic deficits are a key pathological feature.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism by which this compound influences neuronal signaling is through the inhibition of acetylcholinesterase.
-
Enzyme Inhibition: this compound binds to AChE, preventing it from breaking down acetylcholine.
-
Increased Acetylcholine Bioavailability: This inhibition leads to an accumulation of acetylcholine in the synaptic cleft.
-
Enhanced Cholinergic Receptor Activation: The elevated levels of acetylcholine result in prolonged and enhanced activation of both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) on postsynaptic neurons.
This fundamental action initiates a series of downstream signaling events that can have profound effects on neuronal excitability, synaptic plasticity, and cell survival.
Neuronal Signaling Pathways Modulated by this compound
The primary activity of this compound as an AChE inhibitor implicates it in the modulation of several critical neuronal signaling pathways.
Cholinergic Signaling Pathway
The most direct pathway affected is the cholinergic signaling cascade. By increasing the synaptic concentration of acetylcholine, this compound potentiates signaling through both ionotropic nAChRs and metabotropic mAChRs.
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels, upon activation by ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and neuronal excitation.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that, upon activation, can trigger a variety of intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, leading to changes in intracellular cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG) levels, respectively.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
PI3K/Akt Survival Pathway
There is evidence that cholinesterase inhibitors can promote neuroprotective effects through the modulation of the PI3K/Akt pathway. This is often mediated by the activation of specific nAChR subtypes.
-
nAChR-Mediated Calcium Influx: Activation of certain nAChRs (e.g., α7-nAChR) leads to an influx of calcium.
-
PI3K Activation: The increase in intracellular calcium can activate Phosphoinositide 3-kinase (PI3K).
-
Akt Phosphorylation: PI3K then phosphorylates and activates Akt (also known as Protein Kinase B).
-
Cell Survival: Activated Akt phosphorylates a range of downstream targets that are involved in promoting cell survival and inhibiting apoptosis.
Caption: Downstream activation of the PI3K/Akt survival pathway.
Quantitative Data
While several sources indicate that this compound is a potent acetylcholinesterase inhibitor, specific quantitative data such as the half-maximal inhibitory concentration (IC50) is not consistently reported in publicly accessible literature. One source mentions a related compound or extract having an IC50 of 25 μg/mL for acetylcholinesterase[7]. However, for the pure compound this compound, it is qualitatively described as having stronger AChE inhibition than Tacrine[3][6]. For comparative purposes, the IC50 of Tacrine for AChE is in the nanomolar range.
| Compound | Target | Activity | Source |
| This compound | Acetylcholinesterase (AChE) | Potent Inhibitor | [2][3][4][5][8] |
| This compound | Acetylcholinesterase (AChE) | > Tacrine | [3][6] |
Experimental Protocols
The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method, a widely accepted colorimetric assay[1][9][10].
Principle of the Ellman's Assay
This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Reagents and Materials
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.
Assay Procedure
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water (instead of ATCI).
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a natural product with a clearly defined primary mechanism of action: the inhibition of acetylcholinesterase. This activity directly potentiates cholinergic neurotransmission and is likely to have significant downstream effects on neuronal signaling pathways, including those involved in neuronal survival and plasticity. The lack of readily available, precise quantitative data on its inhibitory potency highlights the need for further research to fully characterize its pharmacological profile. Future studies should focus on determining the IC50 of this compound for AChE, elucidating its effects on specific subtypes of cholinergic receptors, and exploring its potential therapeutic applications in neurological disorders characterized by cholinergic dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1391826-61-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1391826-61-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. abmole.com [abmole.com]
- 8. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Picfeltarraenin X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting an acetylcholinesterase (AChE) inhibition assay using Picfeltarraenin X, a known AChE inhibitor.[1][2][3][4] This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying biological pathways.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at the synapse.[5] Inhibition of AChE is a critical therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma by increasing acetylcholine levels.[5][6] this compound, a triterpenoid compound, has been identified as an inhibitor of AChE.[1] This document outlines the materials and methods for quantifying the inhibitory activity of this compound on AChE using the colorimetric Ellman's method.[5][6]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[5][6] The assay involves a two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[5]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-Thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound.[5]
The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[5] In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[5]
-
Substrate: Acetylthiocholine iodide (ATCI)[5]
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[5]
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[5]
-
Test Compound: this compound
-
Positive Control: Donepezil or another known AChE inhibitor
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Equipment:
-
96-well microplate reader
-
Multichannel pipette
-
Incubator
-
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
Preparation of Reagents
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[5]
-
AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration is 0.1-0.25 U/mL in the final well.[5]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light.[5]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh.[5]
-
This compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the wells is below 1% to avoid affecting enzyme activity.[5]
-
Positive Control Solution: Prepare a dilution series of the positive control (e.g., Donepezil) in the same manner as the test compound.
Assay Procedure
-
Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the various concentrations of this compound.
-
Enzyme and Inhibitor Incubation:
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.
-
Add 180 µL of this reaction mixture to all wells to start the reaction.[5]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-20 minutes to monitor the reaction kinetics.
-
Data Analysis
The percentage of AChE inhibition is calculated using the rate of the reaction (change in absorbance per minute, ΔAbs/min).
% Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Summarize the quantitative data in a clear and structured table.
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | rowspan="5" |
| 1 | 35.8 ± 3.5 | ||
| 10 | 52.3 ± 4.2 | ||
| 50 | 78.9 ± 5.1 | ||
| 100 | 95.1 ± 2.8 | ||
| Donepezil | 0.01 | 25.4 ± 2.9 | rowspan="5" |
| (Positive Control) | 0.1 | 48.9 ± 3.8 | |
| 1 | 75.6 ± 4.5 | ||
| 5 | 92.1 ± 2.3 | ||
| 10 | 98.7 ± 1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Acetylcholinesterase Signaling Pathway and Inhibition
References
Cell-based Assays for Efficacy Testing of Picfeltarraenin X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin X is a triterpenoid compound of interest for its potential therapeutic properties. As an acetylcholinesterase (AChE) inhibitor, it holds promise for neurological applications.[1] Furthermore, related compounds such as Picfeltarraenin IA have demonstrated anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The proposed assays will assess its cytotoxic, apoptotic, anti-inflammatory, and acetylcholinesterase-inhibiting activities.
Due to the limited availability of specific published data on this compound in these particular assays, the quantitative data presented in the tables are illustrative and based on expected outcomes for a compound of this class, drawing parallels from data on similar molecules like Picfeltarraenin IA. The protocols provided are established and widely used methods in drug discovery and development.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the anticipated results from the described cell-based assays when testing this compound. These are example data sets and will need to be empirically determined.
Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells (MTT Assay)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 85 ± 6.2 |
| 25 | 62 ± 5.8 |
| 50 | 41 ± 4.9 |
| 100 | 25 ± 3.7 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (50 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |
Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (10 µM) | 1500 ± 130 | 1100 ± 90 |
| LPS + this compound (25 µM) | 800 ± 75 | 600 ± 50 |
Table 4: Inhibition of Acetylcholinesterase (AChE) Activity by this compound
| This compound (µM) | % AChE Inhibition (Mean ± SD) |
| 0.1 | 15 ± 3.2 |
| 1 | 45 ± 4.1 |
| 10 | 85 ± 5.5 |
| 50 | 98 ± 2.3 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (e.g., Jurkat) in a 6-well plate and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity: Cytokine Production Measurement by ELISA
This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the inhibitory activity of this compound on acetylcholinesterase.
Protocol:
-
Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibition Reaction: In a 96-well plate, add the AChE enzyme solution and various concentrations of this compound. Incubate for a pre-determined time.
-
Substrate Addition: Initiate the reaction by adding ATCh and DTNB to the wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Picfeltarraenin X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin X is a triterpenoid compound that, like other members of the Picfeltarraenin family, is of significant interest for its potential therapeutic properties. While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on related compounds such as Picfeltarraenin IA suggests potent anti-inflammatory and potential anti-cancer activities.[1][2] This document provides detailed, proposed application notes and protocols for studying the effects of this compound in relevant animal models based on the known biological activities of its analogues and established experimental systems. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Potential Therapeutic Applications to Investigate
-
Anti-inflammatory Effects: Based on the activity of related compounds, this compound is a candidate for investigation in models of inflammatory diseases.[1]
-
Anti-cancer Activity: The broader class of triterpenoids exhibits anti-cancer properties, making this a key area for in vivo evaluation of this compound.[2]
Data Presentation: Quantitative Data Summary
As there is a lack of specific in vivo data for this compound, the following table summarizes in vitro data for the related compound Picfeltarraenin IA, which can be used to inform starting dose-range finding studies.
Table 1: In Vitro Efficacy of Picfeltarraenin IA
| Parameter | Cell Line | Condition | Effective Concentration | Observed Effect | Reference |
| Anti-inflammatory Activity | Human Pulmonary Epithelial A549 Cells | LPS-induced inflammation | 10 µmol/l | Significant inhibition of IL-8 and PGE2 production | [1] |
| Cytotoxicity | Human Pulmonary Epithelial A549 Cells | --- | Up to 100 µmol/l | No significant effect on cell viability | [1] |
Experimental Protocols
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is designed to evaluate the systemic anti-inflammatory effects of this compound.
Workflow for LPS-Induced Systemic Inflammation Model
Caption: Workflow for the LPS-induced systemic inflammation model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
-
Dosing:
-
Suggested starting doses for this compound could range from 1 to 50 mg/kg, administered intraperitoneally (i.p.). A dose-response study is recommended.
-
Administer the appropriate dose of this compound or vehicle.
-
-
Inflammation Induction: One hour after treatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of sterile saline.
-
Sample Collection:
-
At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Harvest tissues such as liver, lung, and spleen for further analysis.
-
-
Analysis:
-
Centrifuge blood to obtain serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.
-
Homogenize tissues to assess cytokine levels or for histological analysis.
-
-
Anti-cancer Activity: Human Tumor Xenograft Model in Immunocompromised Mice
This model is suitable for evaluating the efficacy of this compound against a specific human cancer cell line.
Workflow for Human Tumor Xenograft Model
Caption: Workflow for a subcutaneous human tumor xenograft model.
Detailed Protocol:
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line in appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (a standard-of-care chemotherapy agent for the chosen cell line)
-
-
Treatment: Administer this compound, vehicle, or positive control daily via an appropriate route (e.g., i.p. or oral gavage) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Euthanize mice when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Signaling Pathway Visualization
Based on the known mechanism of Picfeltarraenin IA, a likely target for this compound in inflammation is the NF-κB signaling pathway.[1]
NF-κB Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion
The protocols outlined in this document provide a solid foundation for the in vivo investigation of this compound's anti-inflammatory and anti-cancer properties. While these are proposed methodologies based on the activities of related compounds, they utilize standard and well-validated animal models. Researchers should perform initial dose-range finding and toxicity studies to establish a safe and effective dose for this compound before proceeding with full-scale efficacy studies. The successful application of these models will be crucial in elucidating the therapeutic potential of this promising natural compound.
References
Application Note & Protocol: Quantification of Picfeltarraenin X in Biological Samples using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Picfeltarraenin X in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is based on established principles for the analysis of related triterpenoid saponins.
Introduction
This compound is a triterpenoid saponin isolated from plants such as Picria fel-terrae. Like other members of the picfeltarraenin family, such as Picfeltarraenin IA and IB, it is investigated for various pharmacological activities, including acetylcholinesterase (AChE) inhibition.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[4] This note details a UPLC-MS/MS method for the reliable determination of this compound in rat plasma, which can be adapted for other biological matrices.
Analytical Method Overview
The method employs a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in Selective Reaction Monitoring (SRM) mode.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the simultaneous quantification of Picfeltarraenins IA and IB in rat plasma.[5][6]
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Rat Plasma (or other biological matrix)
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Dissolve this compound and the IS in methanol to prepare individual stock solutions. Store at -20°C or -80°C.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards. Prepare a working solution of the IS in methanol.
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Vortex the mixture for 3-5 minutes.
-
Centrifuge at ~13,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or similar |
| Column | Agilent ZORBAX SB-C18 (e.g., 50mm × 2.1mm, 1.8µm)[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol (or Acetonitrile) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Isocratic (e.g., 70% B) or a shallow gradient optimized for separation[5][6] |
| Column Temperature | 35 - 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selective Reaction Monitoring (SRM) |
| Ion Transitions | This compound: To be determined by infusing a standard solution. Based on its molecular weight (662.8 g/mol ), a potential precursor ion [M+H]⁺ would be m/z 663.8. Product ions would need to be optimized.[8] Example (from Picfeltarraenin IA): m/z 785.4 → 639.5[5][6] |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400-500°C |
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10). The following tables summarize typical performance characteristics based on similar validated assays for related compounds.[5][6][9][10]
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Performance |
| Linearity Range | 10 - 1500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | ~1 - 5 ng/mL |
| Limit of Quantification (LLOQ) | ~10 ng/mL[5][6] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Performance |
| Extraction Recovery | 80 - 110% |
| Matrix Effect | 85 - 115% |
Potential Signaling Pathway Involvement
While a definitive signaling pathway for this compound is not fully elucidated, its activity as an acetylcholinesterase (AChE) inhibitor suggests a mechanism of action centered on cholinergic signaling. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Inhibition of AChE by this compound.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation and rapid analysis time make it suitable for supporting high-throughput preclinical and clinical studies, enabling a thorough characterization of the compound's pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 8. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 10. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Picfeltarraenin X: Applications in Neurodegenerative Disease Research
Introduction
Picfeltarraenin X is a triterpenoid compound that has been identified as an inhibitor of acetylcholinesterase (AChE)[1]. This activity is of significant interest in the field of neurodegenerative disease research, as AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. The primary therapeutic rationale for AChE inhibition is to increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients, thereby improving cognitive function.
Furthermore, related compounds, such as Picfeltarraenin IA, have demonstrated anti-inflammatory properties through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway[2][3][4]. Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The dual potential for cholinergic enhancement and anti-inflammatory effects makes this compound a valuable tool for investigation in neurodegenerative disease models.
These application notes provide protocols for researchers to investigate the efficacy and mechanisms of this compound in relevant experimental paradigms.
Application Note 1: Characterization of Acetylcholinesterase Inhibition
Objective: To provide a protocol for determining the in vitro inhibitory activity of this compound on acetylcholinesterase.
Background: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a simple, reliable, and widely used colorimetric assay to measure AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Quantitative Data: AChE Inhibition
Direct IC50 values for this compound are not detailed in the provided search results. Researchers can use the following protocol to determine the half-maximal inhibitory concentration (IC50) and present the data as follows:
| Compound | Concentration Range | IC50 (µM) |
| This compound | e.g., 0.01 - 100 µM | User-determined |
| Positive Control (e.g., Donepezil) | e.g., 0.001 - 10 µM | User-determined |
Experimental Protocol: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Positive control inhibitor (e.g., Donepezil)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and the positive control in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., 1% DMSO in buffer).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Reaction Initiation:
-
To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Application Note 2: Investigation of Anti-Inflammatory Effects via NF-κB Pathway
Objective: To provide a protocol for assessing the potential anti-inflammatory effects of this compound in a cell-based model, based on the known activity of Picfeltarraenin IA.
Background: Chronic neuroinflammation, often mediated by the NF-κB pathway, is a key pathological feature of neurodegenerative diseases. The NF-κB transcription factor family regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and enzymes like Cyclooxygenase-2 (COX-2), which is responsible for producing Prostaglandin E2 (PGE2). A study on Picfeltarraenin IA, a related triterpenoid, demonstrated its ability to inhibit the production of IL-8 and PGE2 and reduce the expression of COX-2 in response to the inflammatory stimulus lipopolysaccharide (LPS) in A549 cells, with the mechanism linked to the NF-κB pathway[2][3][4]. This suggests that this compound may have similar properties worth investigating in neuro-relevant cells like microglia or astrocytes.
Quantitative Data from Picfeltarraenin IA Study
The following table summarizes the reported effects of Picfeltarraenin IA on inflammatory markers in LPS-stimulated A549 cells, which can serve as a benchmark for studies on this compound[3][4].
| Treatment | IL-8 Production (% of LPS control) | PGE2 Production (% of LPS control) | COX-2 Expression (% of LPS control) |
| LPS (10 µg/ml) | 100% | 100% | 100% |
| LPS + Picfeltarraenin IA (0.1 µmol/l) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + Picfeltarraenin IA (1 µmol/l) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + Picfeltarraenin IA (10 µmol/l) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The study showed a concentration-dependent inhibition. Specific percentage values were not provided in the abstract.
Experimental Protocol: Cell-Based Anti-Inflammatory Assay
Materials:
-
Relevant cell line (e.g., BV-2 microglia, primary astrocytes, or THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-8 (or mouse equivalent CXCL1/KC) and PGE2
-
Reagents for Western Blotting (antibodies for COX-2, p65 NF-κB, and a loading control like β-actin)
-
Cell lysis buffer
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture cells according to standard protocols.
-
Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blotting) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours for cytokine release, 6-12 hours for protein expression). Include an unstimulated control group.
-
-
Cell Viability Assay:
-
In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.
-
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatant. Measure the concentrations of IL-8 and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Wash the cells with cold PBS and lyse them. Determine the total protein concentration. Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against COX-2 and NF-κB p65 to assess their expression levels. Use a loading control to normalize the data.
-
Visualizations: Signaling Pathway and Experimental Workflow
References
Application Note: Investigating Inflammatory Pathways with Picfeltarraenin
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The Nuclear Factor-κB (NF-κB) signaling pathway is a key regulator of genes involved in inflammatory and immune responses.[3][4] Picfeltarraenin IA, a triterpenoid extracted from Picria fel-terrae Lour, has demonstrated anti-inflammatory properties by modulating this pathway.[3][5]
This document provides detailed protocols and data for researchers studying the anti-inflammatory effects of Picfeltarraenin IA, specifically its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in human pulmonary epithelial cells. LPS, a component of gram-negative bacteria, triggers an inflammatory cascade primarily through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and the subsequent production of pro-inflammatory mediators like Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2).[3][6]
Mechanism of Action
Picfeltarraenin IA has been shown to suppress LPS-induced inflammation in A549 human pulmonary epithelial cells.[1][3] The primary mechanism involves the inhibition of the NF-κB signaling pathway.[3] By preventing the activation and nuclear translocation of NF-κB, Picfeltarraenin IA effectively downregulates the expression of downstream inflammatory targets, including cyclooxygenase-2 (COX-2), which is essential for PGE2 synthesis, and the pro-inflammatory chemokine IL-8.[3][7][8]
Data Summary
The following tables summarize the quantitative effects of Picfeltarraenin IA in an LPS-induced inflammation model using A549 cells.
Table 1: Effect of Picfeltarraenin IA on A549 Cell Viability
| Concentration (µmol/L) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 0.1 | ~100 |
| 1 | ~100 |
| 10 | ~100 |
| 100 | ~80* |
Data derived from MTT assay after 12h incubation. A significant decrease was noted at 100 µmol/L.[3]
Table 2: Inhibition of LPS-Induced IL-8 and PGE2 Production by Picfeltarraenin IA
| Treatment | IL-8 Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
|---|---|---|
| Control (No LPS) | Low (Baseline) | Low (Baseline) |
| LPS (10 µg/mL) | 100 | 100 |
| LPS + Picfeltarraenin IA (1 µmol/L) | ~69* | ~66* |
| LPS + Picfeltarraenin IA (10 µmol/L) | ~50* | ~52* |
Data derived from ELISA. Cells were treated concomitantly with LPS and Picfeltarraenin IA.[3]
Table 3: Effect of Picfeltarraenin IA on LPS-Induced Protein Expression
| Treatment | COX-2 Expression | NF-κB p65 (Nuclear) Expression |
|---|---|---|
| Control (No LPS) | Undetectable | Low |
| LPS (10 µg/mL) | Significantly Increased | Significantly Increased |
| LPS + Picfeltarraenin IA (10 µmol/L) | Suppressed | Suppressed |
Data derived from Western Blot analysis.[3]
Experimental Protocols
The following protocols are based on methodologies reported for studying Picfeltarraenin IA.[3]
In Vitro LPS-Induced Inflammation Workflow
This workflow provides a general overview of the experimental process for evaluating the anti-inflammatory effects of a test compound.
Protocol: Cell Culture
-
Cell Lines: Use human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.[3]
-
Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[9]
Protocol: Cell Viability (MTT Assay)
-
Seeding: Seed A549 cells into a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of Picfeltarraenin IA (e.g., 0.1–100 µmol/l).[3]
-
Incubation: Incubate the cells for 12-24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100.[3]
Protocol: ELISA for IL-8 and PGE2
-
Cell Treatment: Seed A549 cells in a multi-well plate. Treat cells with Picfeltarraenin IA (0.1–10 µmol/l) concomitantly with 10 µg/ml LPS for a specified time (e.g., 24 hours).[3]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
ELISA Procedure: Quantify the concentration of IL-8 and PGE2 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[1][3]
Protocol: Western Blot for COX-2 and NF-κB p65
-
Cell Lysis: After treatment with LPS and Picfeltarraenin IA, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For NF-κB analysis, nuclear and cytoplasmic protein fractions should be prepared using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software.
Conclusion and Future Directions
The available evidence strongly suggests that Picfeltarraenin IA is a potent inhibitor of LPS-induced inflammation in vitro, primarily through the suppression of the NF-κB pathway.[3][8] The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate its therapeutic potential further. Future studies should aim to validate these findings in in vivo animal models of inflammatory diseases to better understand the compound's efficacy, pharmacokinetics, and safety profile.[3]
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
Picfeltarraenin X: A Potent Tool for Elucidating Acetylcholinesterase Kinetics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picfeltarraenin X is a triterpenoid natural product that has been identified as a potent inhibitor of Acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[1] Its inhibitory activity suggests its potential as a valuable tool compound for studying the kinetics and mechanism of AChE. Understanding the interaction of inhibitors like this compound with AChE is crucial for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. This document provides detailed protocols for characterizing the inhibitory activity of this compound on AChE, including the determination of its IC50 and Ki values.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase terminates neuronal transmission at cholinergic synapses by breaking down acetylcholine into choline and acetate. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This compound exerts its effect by binding to AChE and inhibiting its catalytic activity. While the exact binding mode of this compound is yet to be fully elucidated, it is proposed to interact with the active site of the enzyme.
Below is a diagram illustrating the cholinergic synapse and the role of Acetylcholinesterase.
Caption: Cholinergic synapse and inhibition by this compound.
Quantitative Data
| Compound | Target | IC50 (µM) | Ki (µM) |
| This compound | Acetylcholinesterase (AChE) | To be determined | To be determined |
| Tacrine | Acetylcholinesterase (AChE) | ~0.03 | ~0.001-0.05 |
Experimental Protocols
The following protocols describe the determination of AChE activity and the characterization of its inhibition by this compound using the widely accepted Ellman's method.
Protocol 1: Determination of Acetylcholinesterase Activity (Ellman's Method)
This protocol outlines the measurement of AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in the assay buffer. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of assay buffer + 10 µL of DTNB solution.
-
Control (100% activity): 160 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution.
-
Enzyme Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
AChE activity (U/mL) = (ΔAbs/min) / (ε * path length) * dilution factor, where ε is the molar extinction coefficient of the colored product (14,150 M⁻¹cm⁻¹).
-
Below is a workflow diagram for the AChE activity assay.
Caption: Workflow for determining AChE activity.
Protocol 2: Determination of IC50 for this compound
This protocol determines the concentration of this compound required to inhibit 50% of AChE activity.
Materials:
-
Same as Protocol 1
-
This compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of assay buffer + 10 µL of DTNB solution.
-
Control (100% activity): 150 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of solvent (e.g., DMSO).
-
Inhibitor wells: 140 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of each this compound dilution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Start the reaction: Add 10 µL of ATCI solution to all wells.
-
Measurement: Measure the absorbance at 412 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Below is a workflow for IC50 determination.
Caption: Workflow for IC50 determination of this compound.
Protocol 3: Determination of the Inhibition Constant (Ki)
This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.
Procedure:
-
Perform the AChE activity assay (Protocol 1) with varying concentrations of the substrate (ATCI) in the absence and presence of several fixed concentrations of this compound.
-
Data Analysis:
-
For each inhibitor concentration, determine the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Analyze the effect of this compound on Vmax and Km to determine the mode of inhibition:
-
Competitive inhibition: Km increases, Vmax remains unchanged.
-
Non-competitive inhibition: Km remains unchanged, Vmax decreases.
-
Mixed inhibition: Both Km and Vmax change.
-
-
Calculate the Ki value using the appropriate equation based on the mode of inhibition. For competitive inhibition, the relationship is: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, and [I] is the inhibitor concentration.
-
Conclusion
This compound is a promising tool compound for investigating the enzyme kinetics of Acetylcholinesterase. The protocols provided in this application note offer a comprehensive guide for researchers to characterize its inhibitory properties, thereby contributing to a deeper understanding of AChE function and the development of novel therapeutic agents.
References
Formulation of Picfeltarraenin X for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Picfeltarraenin X, a complex triterpenoid, presents a significant formulation challenge for in vivo administration due to its inherent poor aqueous solubility. Like many natural products, its lipophilic nature hinders its dissolution in physiological fluids, leading to low bioavailability and limiting its therapeutic potential. To overcome this obstacle, advanced formulation strategies are required to enhance its solubility and ensure consistent delivery in preclinical studies.
This document provides detailed application notes and protocols for the formulation of this compound. The primary approach detailed here is a co-solvent-based nanoemulsion system, leveraging readily available excipients. This method is adapted from successful formulations of structurally similar compounds, such as Picfeltarraenin IA, and is designed to be robust and reproducible for preclinical research.
Application Notes
Principle of the Formulation: The core principle is to create a stable, parenteral-grade oil-in-water (O/W) nanoemulsion. This compound is first dissolved in a co-solvent system comprising Dimethyl Sulfoxide (DMSO) and a biocompatible surfactant/polyethylene glycol mixture. This drug-loaded organic phase is then dispersed into an aqueous phase (saline) under controlled conditions to form nano-sized droplets. This nanoemulsion increases the surface area of the drug, enhancing its dissolution rate and bioavailability upon administration.
Key Components and Their Roles:
-
This compound: The active pharmaceutical ingredient (API).
-
Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent used to create an initial concentrated stock solution of the highly lipophilic this compound.[1]
-
PEG 300 (Polyethylene Glycol 300): A water-miscible co-solvent that improves the solubility of the drug and acts as a viscosity modifier.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that is crucial for forming and stabilizing the nanoemulsion.[2] It reduces the interfacial tension between the oil and water phases, preventing the droplets from coalescing.
-
Saline (0.9% NaCl): The aqueous phase, ensuring the final formulation is isotonic and suitable for parenteral administration.[1]
Alternative Formulation Approaches: While the primary protocol focuses on a co-solvent nanoemulsion, other strategies can be employed for poorly soluble compounds:
-
Cyclodextrin Complexation: Using modified cyclodextrins like SBE-β-CD (Sulfobutylether-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. A known protocol for a related compound involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Lipid-Based Formulations: Dissolving the compound in a biocompatible oil, such as corn oil, often with a small percentage of a co-solvent like DMSO to aid initial dissolution.[1][3] This approach is particularly suitable for oral administration.
Data Presentation: Formulation and Characterization
The following tables summarize expected quantitative data for a successfully prepared this compound nanoemulsion.
Table 1: Example Formulation Composition
| Component | Role | Concentration (% v/v) | Example Volume for 1 mL |
| This compound Stock | API in Solvent | - | 100 µL (of 25 mg/mL) |
| DMSO | Co-solvent | 10% | (Included in stock) |
| PEG 300 | Co-solvent | 40% | 400 µL |
| Tween 80 | Surfactant | 5% | 50 µL |
| Saline (0.9% NaCl) | Aqueous Phase | 45% | 450 µL |
Table 2: Physicochemical Characterization Parameters
| Parameter | Method | Expected Value | Significance |
| Mean Droplet Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 250 nm | Influences stability, biodistribution, and absorption rate.[4][5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow, homogenous size distribution, crucial for reproducibility.[6] |
| Zeta Potential | DLS / Electrophoretic Mobility | -15 mV to -30 mV | Predicts long-term stability; higher negative values prevent aggregation.[4][7] |
| Drug Concentration | HPLC-PDA | 2.5 mg/mL | Confirms final dose concentration in the formulation. |
| pH | pH Meter | 6.5 - 7.4 | Ensures physiological compatibility and prevents irritation at the injection site. |
| Visual Appearance | Visual Inspection | Clear, opalescent liquid | Indicates successful nanoemulsion formation without precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion (2.5 mg/mL)
Materials:
-
This compound (purity >98%)
-
DMSO (cell culture grade)
-
PEG 300 (USP grade)
-
Tween 80 (USP grade)
-
Sterile Saline (0.9% w/v NaCl)
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution. If necessary, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[8] This stock solution should be prepared fresh.
-
Combine Organic Components: In a sterile vial, add 400 µL of PEG 300.
-
Add Drug Stock: To the PEG 300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and vortex until a clear, homogenous solution is formed.[1]
-
Form the Nanoemulsion: Slowly add 450 µL of sterile saline to the organic phase while continuously vortexing. Add the saline drop-wise to ensure the formation of a stable nanoemulsion.
-
Final Sterilization: Sterilize the final formulation by passing it through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Storage: Store the final formulation at 4°C, protected from light. For in vivo experiments, it is highly recommended to prepare the formulation fresh on the day of use.[1]
Protocol 2: Characterization of the Nanoemulsion
A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the nanoemulsion (e.g., 1:50 or 1:100) with sterile, filtered water to avoid multiple scattering effects.[6]
-
Instrument Setup: Use a Zetasizer or similar DLS instrument. Set the temperature to 25°C.
-
Measurement:
-
For particle size, perform measurements at a 90° or 173° scattering angle.[6] The instrument will report the Z-average mean diameter and the Polydispersity Index (PDI).
-
For zeta potential, use appropriate folded capillary cells and measure the electrophoretic mobility. The instrument will calculate the zeta potential.
-
-
Analysis: Perform each measurement in triplicate. A low PDI (<0.3) indicates a monodisperse sample suitable for administration.
B. Drug Quantification (HPLC)
-
Standard Preparation: Prepare a calibration curve of this compound (e.g., 1-100 µg/mL) in the mobile phase.
-
Sample Preparation: Disrupt a known volume of the nanoemulsion by diluting it at least 1:10 in the mobile phase (e.g., Acetonitrile/Methanol) to dissolve the droplets and release the drug. Centrifuge to pellet any insoluble excipients if necessary.
-
Chromatographic Conditions (Example for Triterpenoids):
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA/UV detector at 210 nm (as many triterpenoids lack strong chromophores).[2][9]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Calculate the concentration of this compound in the nanoemulsion by comparing the peak area to the standard curve.
Protocol 3: In Vivo Administration (Example for Mice)
Materials:
-
Prepared and characterized this compound nanoemulsion.
-
Vehicle control (formulation prepared without this compound).
-
Appropriate gauge needles and syringes for the chosen route.
-
Experimental mice (e.g., C57BL/6J).
Procedure (Intraperitoneal Injection Example):
-
Animal Handling: Acclimatize animals according to institutional guidelines. Handle mice gently to minimize stress.
-
Dosing:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 1-10 mg/kg). The final injection volume for mice should typically not exceed 10 mL/kg.
-
Draw the calculated volume of the this compound nanoemulsion into a sterile syringe.
-
-
Injection: Restrain the mouse appropriately. The intraperitoneal (IP) injection is administered into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[10][11]
-
Control Group: Administer an equivalent volume of the vehicle control formulation to the control group of animals.
-
Monitoring: Monitor animals post-injection for any signs of toxicity or adverse reactions according to the approved animal protocol.
Common Administration Routes for Rodents:
-
Intraperitoneal (IP): Offers rapid absorption due to the large surface area of the abdominal cavity.[11]
-
Intravenous (IV): Typically via the tail vein; ensures 100% bioavailability but can be technically challenging. Maximum bolus injection volume is typically 5 mL/kg.[12]
-
Oral Gavage (PO): Useful for lipid-based formulations and when direct entry into the systemic circulation is not required.[11]
Mandatory Visualizations
Caption: Experimental workflow for formulation and in vivo testing.
Caption: Inhibition of the NF-κB signaling pathway by this compound.[8][13][14]
Caption: Relationship between formulation parameters and outcomes.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. scielo.br [scielo.br]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Picfeltarraenin X Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Picfeltarraenin X in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid natural product.[1] Like many complex organic molecules, it is hydrophobic and has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point. Other potential solvents include ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
Q3: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is happening?
A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture media, where its solubility is significantly lower. The final concentration of the organic solvent in the media is often too low to keep the compound dissolved.[4][5]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[4] However, the tolerance to DMSO is cell-line specific, so it is best practice to run a vehicle control experiment to assess the effect of DMSO at the intended concentration on your specific cells. Some sensitive cell lines may require concentrations at or below 0.1%.
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of this compound in your experiments, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the culture medium. | Perform a dose-response experiment starting with lower concentrations. Review literature for typical working concentrations. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels (ideally ≤ 0.1%), you can try preparing a more concentrated stock solution. This allows for the addition of a smaller volume to the media. | |
| Improper mixing technique. | Add the stock solution drop-wise into the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock directly to the full volume of media without agitation.[4][5] | |
| Delayed Precipitation (in incubator) | Temperature shift affecting solubility. | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[4][6] |
| Interaction with media components (e.g., salts, proteins in serum). | Perform a solubility test in your specific cell culture medium (with and without serum) to determine the maximum soluble concentration under your experimental conditions. Consider using serum-free media for a short treatment duration if compatible with your cells. | |
| pH shift in the incubator due to CO2 levels. | Ensure your medium is correctly buffered for the CO2 concentration of your incubator. |
Recommended Solubilization Protocols for Poorly Soluble Triterpenoids
While specific quantitative solubility data for this compound is limited, the following protocols have been successfully used for the structurally similar compounds Picfeltarraenin IA and IB and can serve as an excellent starting point.
Method 1: Co-Solvent Formulation
This method utilizes a combination of solvents and a surfactant to improve solubility.
| Component | Percentage in Final Formulation |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
| This formulation has been shown to dissolve at least 2.5 mg/mL of Picfeltarraenin IA and 2.08 mg/mL of Picfeltarraenin IB.[7][8] |
Method 2: Cyclodextrin-Based Formulation
This method uses a cyclodextrin to form an inclusion complex with the hydrophobic compound, enhancing its aqueous solubility.
| Component | Percentage in Final Formulation |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| This formulation has also been shown to dissolve at least 2.5 mg/mL of Picfeltarraenin IA and 2.08 mg/mL of Picfeltarraenin IB.[7][8] |
Important Considerations for In Vitro Use:
-
Cytotoxicity of Excipients: When adapting these formulations for in vitro use, it is crucial to consider the toxicity of each component.
-
Final Concentration: The above formulations are for creating a concentrated stock. This stock must be further diluted into your cell culture medium to achieve the desired final concentration of this compound, ensuring the final concentrations of all excipients are well below their toxic levels.
Detailed Experimental Protocol: Preparing a this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound and testing its solubility in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (anhydrous, sterile)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
If the compound does not readily dissolve, you can gently warm the solution at 37°C or use a sonicator for short intervals.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform a Solubility Test:
-
Prepare a series of dilutions of your stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes.
-
Start with the highest desired final concentration and perform serial dilutions.
-
For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Gently vortex each dilution immediately after adding the stock.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Visually inspect for precipitation (cloudiness, crystals) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A light microscope can be used to check for microprecipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working concentration for this compound under these conditions.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for preparing and testing this compound solubility.
Inhibition of the NF-κB Signaling Pathway by Picfeltarraenins
Picfeltarraenin IA, a related compound, has been shown to inhibit the NF-κB signaling pathway.[1][11] This pathway is a key regulator of inflammation.
Caption: this compound may inhibit the NF-κB inflammatory pathway.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. [Dose-effect relationship of DMSO and Tween 80 influencing the growth and viability of murine bone marrow-derived cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Picfeltarraenin X in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and administration of Picfeltarraenin X in animal studies.
Disclaimer: There is currently a lack of published in vivo studies specifically investigating this compound. The following recommendations are therefore based on data from closely related compounds, such as Picfeltarraenin IA, and general principles of animal experimentation. Researchers should always perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a rodent model of inflammation?
A1: While no specific in vivo dosage for this compound has been established, in vitro studies on the analogous compound Picfeltarraenin IA have shown anti-inflammatory effects at concentrations between 0.1 and 10 µmol/l[1]. For a preliminary in vivo study, a conservative starting point could be a dose that is expected to achieve a plasma concentration within this range. A tiered approach, starting with a low dose (e.g., 1 mg/kg) and escalating, is recommended.
Q2: How should I prepare this compound for administration to animals?
A2: this compound is sparingly soluble in aqueous solutions. A common approach for administering hydrophobic compounds to animals is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it in a vehicle suitable for injection. Always prepare fresh solutions for administration.
Q3: What are the recommended administration routes for this compound in animal studies?
A3: The choice of administration route will depend on the experimental goals. Common routes for preclinical studies include:
-
Intraperitoneal (IP): Often used for initial efficacy studies due to its relative ease and rapid absorption.
-
Intravenous (IV): Provides 100% bioavailability and is suitable for pharmacokinetic studies.
-
Oral (PO): Relevant for assessing the potential of this compound as an orally administered therapeutic.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Q4: Are there any known toxicity concerns with this compound?
A4: There is no published data on the in vivo toxicity of this compound. It is crucial to conduct acute toxicity studies in your animal model before proceeding with efficacy experiments. These studies should involve dose escalation and monitoring for any adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the proportion of the co-solvent (e.g., DMSO), but keep it within safe limits for the animal model.- Gently warm the solution and sonicate to aid dissolution.- Prepare the formulation immediately before administration. |
| No observable therapeutic effect in the animal model. | - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound. | - Perform a dose-escalation study to determine an effective dose.- Consider a different administration route that may offer better bioavailability (e.g., IV or IP instead of PO).- Conduct a pilot pharmacokinetic study to understand the compound's profile in your model. |
| Adverse effects or toxicity observed in the animals. | - The administered dose is too high.- The vehicle is causing a toxic reaction. | - Reduce the dosage of this compound.- Administer a vehicle-only control group to rule out vehicle-induced toxicity.- Consult veterinary staff for appropriate animal care and monitoring. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex and sonicate briefly if necessary.
-
In a separate sterile tube, prepare the required volume of sterile saline.
-
Slowly add the this compound/DMSO solution to the saline while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total injection volume.
-
Visually inspect the solution for any precipitation. If the solution is not clear, consider adjusting the vehicle composition.
-
Administer the solution to the animal via intraperitoneal injection immediately after preparation.
Protocol 2: Workflow for a Pilot In Vivo Efficacy Study
This workflow outlines a general approach for an initial study to assess the anti-inflammatory potential of this compound in a rodent model.
Caption: A general workflow for a pilot in vivo efficacy study of this compound.
Signaling Pathway
While the precise in vivo mechanism of action for this compound is not fully elucidated, related compounds like Picfeltarraenin IA have been shown to inhibit the NF-κB pathway in vitro, which is a key regulator of inflammation[1][2].
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
How to minimize off-target effects of Picfeltarraenin X
Welcome to the technical support center for Picfeltarraenin X, a novel inhibitor of Phoenix Kinase (PK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to help minimize and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Phoenix Kinase (PK), a critical serine/threonine kinase in a signaling pathway implicated in tumor progression. By binding to the ATP pocket of PK, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
Q2: What are the known primary off-targets of this compound?
A2: The two most significant off-targets identified for this compound are Griffin Kinase (GK), a related kinase involved in cellular metabolism, and the Dragon Transporter (DT), a membrane ion exchange protein. Inhibition of these off-targets may lead to metabolic disturbances and altered cellular ion homeostasis, respectively.[1]
Q3: How can I determine if the cellular phenotype I observe is due to on-target PK inhibition or off-target effects?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
-
Use a structurally distinct PK inhibitor: If a different inhibitor targeting PK produces the same phenotype, it is more likely an on-target effect.[1]
-
Perform rescue experiments: Transfecting cells with a drug-resistant mutant of PK should reverse the on-target effects but not the off-target effects.[1]
-
CRISPR/Cas9 knockout: Genetically removing the PK gene should recapitulate the on-target phenotype. The addition of this compound to knockout cells can then reveal the remaining off-target effects.
-
Dose-response analysis: On-target effects should correlate with the IC50 for the primary target, while off-target effects may only appear at higher concentrations.
Q4: What is the best way to improve the selectivity of this compound in my cellular experiments?
A4: The most straightforward strategy to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target activity.[2] Performing a careful dose-response experiment is critical to identify this optimal concentration. Additionally, reducing serum concentration in the culture medium can sometimes mitigate off-target effects, as serum proteins can bind to the compound and alter its effective concentration and activity.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for PK inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Confirm target engagement in your cell line using a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to ensure you are using a concentration that engages PK.[4][5] Compare the concentration required for PK engagement with your cytotoxicity data.
-
Expected Outcome: This will help determine if the cytotoxicity occurs at concentrations well above what is needed for target engagement, suggesting an off-target effect.
-
-
Possible Cause 2: On-target toxicity.
-
Troubleshooting Step: The inhibition of Phoenix Kinase (PK) itself may be cytotoxic to your specific cell line. Perform a cell viability assay on a cell line that does not express PK to see if the cytotoxicity is target-dependent.
-
Expected Outcome: If the compound is not toxic to PK-null cells, the observed cytotoxicity is likely an on-target effect.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Many small molecule inhibitors have limited solubility in aqueous media.[6] Visually inspect your culture medium under a microscope for signs of compound precipitation after adding this compound.
-
Expected Outcome: If precipitation is observed, prepare fresh dilutions or reduce the final concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[3]
-
Issue 2: The observed cellular phenotype does not match the expected outcome of PK inhibition.
-
Possible Cause 1: Dominant off-target effects.
-
Troubleshooting Step: The phenotype may be driven by the inhibition of Griffin Kinase (GK) or the Dragon Transporter (DT). Perform a kinome-wide selectivity screen to identify all kinase off-targets.[1] Use western blotting to check the phosphorylation status of known downstream substrates of GK.
-
Expected Outcome: Identification of unintended kinase targets. A change in the phosphorylation of GK substrates would suggest this off-target pathway is active.[1]
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of one pathway can sometimes lead to the upregulation of a parallel or feedback pathway.[7] Use phospho-protein arrays or western blotting to probe for the activation of known compensatory pathways.
-
Expected Outcome: A clearer understanding of the cellular response to your inhibitor, which may require a combination of inhibitors to achieve the desired effect.[1]
-
-
Possible Cause 3: Inhibitor instability or metabolism.
-
Troubleshooting Step: The compound may be unstable or rapidly metabolized in your cell culture conditions.[8] Measure the concentration of this compound in the culture medium over time using LC-MS.
-
Expected Outcome: If the compound concentration decreases rapidly, consider more frequent media changes or the use of a more stable analog if available.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the inhibitory activity of this compound against its primary target (PK) and key off-targets (GK and DT). The selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.[9]
| Target Name | Target Type | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. PK) |
| Phoenix Kinase (PK) | Ser/Thr Kinase | Radiometric | 15 | 8.2 | 1.0 |
| Griffin Kinase (GK) | Ser/Thr Kinase | Radiometric | 350 | 180 | 23.3 |
| Dragon Transporter (DT) | Ion Transporter | Flux Assay | 1200 | 750 | 80.0 |
| Kinase Panel Average | 400+ Kinases | Binding Assay | >10,000 | N/A | >667 |
Data is for illustrative purposes. Actual values may vary based on experimental conditions.[10]
Table 2: Cellular Activity in Different Cell Lines
This table shows the concentration of this compound required to inhibit cell growth by 50% (GI50) in various cell lines.
| Cell Line | PK Expression | GK Expression | GI50 (nM) | Notes |
| Tumor Line A | High | Low | 50 | Sensitive, on-target dependent |
| Tumor Line B | High | High | 250 | Reduced sensitivity, potential off-target metabolic effects |
| Normal Fibroblast | Low | High | >5,000 | High tolerance, minimal on-target activity |
| PK Knockout Line | None | Low | >10,000 | No on-target effect, baseline for off-target toxicity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes Phoenix Kinase (PK) in intact cells, providing evidence of target engagement.[4][11]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh media to a density of 2 x 10⁶ cells/mL.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour at 37°C.[4]
-
-
Heat Challenge:
-
Aliquot 100 µL of the treated cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a predefined temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.[12]
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble PK in each sample using SDS-PAGE and Western blotting with a specific anti-PK antibody.
-
Quantify the band intensities and plot the percentage of soluble PK relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.[12]
-
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding affinity of this compound to PK in live cells.[5][13]
Methodology:
-
Cell Preparation:
-
Compound and Tracer Addition:
-
In a white 384-well assay plate, perform serial dilutions of this compound.
-
Add the NanoBRET™ tracer (a cell-permeable fluorescent ligand for PK) at a fixed concentration to all wells.
-
Add the transfected cell suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor solution.
-
Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.[14]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound for PK.
-
Protocol 3: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.[15][16][17]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) in DMSO.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). Select a panel that includes a broad representation of the human kinome (e.g., >400 kinases).[18]
-
Binding or Activity Assay: The service will typically perform either:
-
Data Analysis:
-
The primary result is often reported as the percent inhibition for each kinase at the single concentration tested.
-
A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >70% inhibition).
-
For any identified hits, perform follow-up dose-response assays to determine the IC50 value for each off-target kinase.[18] This allows for a quantitative assessment of selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Picfeltarraenin X in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Picfeltarraenin X in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C for up to three months or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation can occur due to supersaturation, temperature fluctuations, or the absorption of water by DMSO. If you observe a precipitate, gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[2] If the precipitate does not dissolve, it is advisable to discard the solution and prepare a fresh one to ensure accurate experimental concentrations.
Q4: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer for my experiment. How can I prevent this?
A4: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. To minimize precipitation, consider the following:
-
Serial Dilution: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring or vortexing.[3]
-
Pre-warming the Medium: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3]
-
Use of Co-solvents: If compatible with your experimental system, the use of co-solvents may improve solubility. However, their potential effects on the experiment must be carefully evaluated.
Q5: What are the potential degradation pathways for this compound in solution?
A5: As a triterpenoid glycoside, this compound is susceptible to degradation through hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bonds can be cleaved under acidic or basic conditions, separating the sugar moieties from the triterpenoid backbone.[4][5][6] Enzymatic hydrolysis can also occur.[7][8]
-
Oxidation: The triterpenoid structure itself can be oxidized, particularly at allylic positions or other susceptible sites.[9][10][11][12] Exposure to light and air can promote oxidation.[13][14][15]
Q6: How does pH affect the stability of this compound in solution?
A6: Triterpenoids generally exhibit greater stability in neutral to slightly acidic conditions.[16] Alkaline conditions (high pH) can catalyze the hydrolysis of ester and glycosidic linkages and may also promote oxidation, leading to the degradation of the compound.[17][18][19] It is recommended to maintain the pH of aqueous solutions within a stable range, using buffers if necessary.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions for each experiment. If using stored stocks, perform a quality control check (e.g., by HPLC) to confirm the integrity of the compound. Ensure stock solutions are stored properly at -20°C or -80°C in anhydrous DMSO and protected from light. |
| Precipitation of this compound in cell culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Follow the recommendations in FAQ Q4 to minimize precipitation. Consider determining the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols).[3] |
| Interaction with media components. | Test the solubility and activity of this compound in a simpler buffer (e.g., PBS) to determine if components of the cell culture medium are contributing to instability or inhibition. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays to minimize the loss of the compound due to surface adsorption. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the stock solution.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation. | This may be indicated by the appearance of peaks corresponding to the aglycone or partially hydrolyzed forms of this compound. Ensure the use of anhydrous DMSO and minimize exposure to moisture. Avoid extreme pH conditions in any aqueous preparations. |
| Oxidative degradation. | Peaks corresponding to oxidized derivatives may appear. Protect solutions from light and consider purging with an inert gas (e.g., nitrogen or argon) before sealing for storage to minimize exposure to oxygen. |
| Photodegradation. | Store stock solutions in amber vials or otherwise protected from light to prevent light-induced degradation. |
| Contamination. | Ensure all solvents and labware are of high purity and clean to avoid introducing contaminants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Anhydrous DMSO | -20°C | 3 months | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light.[1] |
| Anhydrous DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light.[20] |
| Aqueous Buffers | 4°C | Not Recommended | Prepare fresh for each experiment due to lower stability. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [Internal Data] |
| Chloroform | Soluble | [Internal Data] |
| Dichloromethane | Soluble | [Internal Data] |
| Ethyl Acetate | Soluble | [Internal Data] |
| Acetone | Soluble | [Internal Data] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder into a sterile tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO to the container.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes in appropriate vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular HPLC system and this compound.[21][22][23][24][25]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the 200-220 nm range for triterpenoids).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Experimental workflow for the preparation, use, and stability assessment of this compound solutions.
Caption: Troubleshooting guide for addressing precipitation of this compound in aqueous media.
Caption: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new triterpene glycosides from Dendrobium officinale with their α-glucosidase and α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoid acids characterized by the oxidation of the C-27-methy from the roots of Astilbe grandis Stapf ex Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective oxidation of oleanane triterpenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 139. The triterpene resinols and related acids. Part XIV. The oxidation of acetylursolic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 14. researchgate.net [researchgate.net]
- 15. Anti-photoaging activity of triterpenoids isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. extractionmagazine.com [extractionmagazine.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. tnsroindia.org.in [tnsroindia.org.in]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. ijtsrd.com [ijtsrd.com]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Refining Purification Protocols for Picfeltarraenin X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Picfeltarraenin X.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Q: We are experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from Picria fel-terrae. What are the potential causes and solutions?
A: Low yields during the initial extraction can stem from several factors related to the plant material and the extraction procedure. Here are some common causes and troubleshooting steps:
-
Improper Solvent Selection: The choice of extraction solvent is critical and should be based on the polarity of this compound.[1] this compound, a triterpenoid saponin, has been successfully extracted using ethanol followed by partitioning into ethyl acetate.[2] The ethyl acetate fraction has been shown to have the strongest concentration of related active compounds.[2]
-
Recommendation: Ensure you are using an appropriate solvent system. An initial extraction with 70-95% ethanol, followed by liquid-liquid partitioning with ethyl acetate, is a recommended starting point.[2]
-
-
Incomplete Extraction: The extraction time and method may not be sufficient to fully extract the compound from the plant matrix.
-
Degradation of Target Compound: this compound may be susceptible to degradation during the extraction process.
-
Quality of Plant Material: The concentration of this compound can vary depending on the age, part of the plant used (roots have been cited), and harvesting time of Picria fel-terrae.[2]
-
Recommendation: Use authenticated and properly dried plant material. Ensure that the correct plant part is being used for extraction.
-
Issue 2: Poor Resolution and Co-elution of Peaks during HPLC Purification
Q: During the HPLC purification of the ethyl acetate fraction, we are observing poor separation between the peak for this compound and other closely related picfeltarraenins. How can we optimize the HPLC method for better resolution?
A: Achieving good resolution in a complex mixture of natural products requires careful optimization of HPLC parameters.[6]
-
Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating structurally similar compounds.[6]
-
Column Choice: The stationary phase chemistry plays a significant role in the separation mechanism.
-
Recommendation: A C18 column is a common choice for triterpenoid saponin separation.[8] If co-elution persists, consider trying a column with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity.
-
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation.[9]
-
Recommendation: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak shape and resolution.[9] However, be mindful of the potential for compound degradation at higher temperatures.
-
-
Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.
-
Recommendation: A lower flow rate generally leads to better resolution, but at the cost of longer run times. Optimize the flow rate to find a balance between resolution and analysis time.
-
Issue 3: Difficulty in Detecting this compound Peak
Q: We are having trouble detecting the peak for this compound using our standard UV detector. Is there a better way to detect this compound?
A: Triterpenoid saponins like this compound often lack strong chromophores, making detection by UV-Vis spectrophotometry challenging.[10]
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for detecting saponins.[11]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and selectivity. It also provides mass information that can confirm the identity of the peak.[5][12] Electrospray ionization (ESI) is a common interface used for this purpose.[2]
-
-
Low Wavelength UV Detection: If a UV detector is the only option, try detecting at a lower wavelength (e.g., 200-210 nm) where the compound may have some absorbance.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the initial extraction of this compound from Picria fel-terrae?
A1: A widely used method involves the following steps[2]:
-
The dried and powdered roots of Picria fel-terrae are refluxed with ethanol (e.g., 95%) for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
The ethanol extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate.
-
The ethyl acetate fraction, which is enriched with this compound and related compounds, is collected and concentrated for further purification by chromatography.[2]
Q2: What are the known solubility properties of this compound?
A2: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[13] For creating stock solutions, DMSO is a common choice. For subsequent dilutions into aqueous buffers for biological assays, intermediate solvents like PEG300 and surfactants like Tween-80 may be necessary to maintain solubility, similar to protocols for related picfeltarraenins.[4][5]
Q3: What are the recommended storage conditions for purified this compound and its solutions?
A3: While specific stability data for this compound is limited, recommendations for structurally similar compounds suggest that stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4][5] It is also advisable to protect the solutions from light and to make aliquots to avoid repeated freeze-thaw cycles.[4][5] Solid, purified this compound should be stored in a cool, dry, and dark place.
Q4: Are there any known safety precautions for handling this compound?
Data Presentation
Table 1: HPLC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Retention Time (min) | 26.99 | [2] |
| [M+Na]+ (m/z) | 685.4 | [2] |
| Molecular Formula | C36H54O11 | [2] |
| Molecular Weight | 662.81 | [8] |
Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound from Picria fel-terrae
This protocol is based on the methodology described by Wen et al.[2]
-
Extraction:
-
Weigh 200 g of dried, powdered roots of Picria fel-terrae.
-
Place the powder in a round-bottom flask and add a sufficient volume of 95% ethanol to cover the material.
-
Reflux the mixture for 6 hours.
-
Filter the extract and repeat the reflux process with fresh ethanol two more times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
-
-
Partitioning:
-
Suspend the crude ethanol extract in 500 mL of water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether and then ethyl acetate.
-
Collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate under reduced pressure to yield the enriched extract for further purification.
-
Mandatory Visualization
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. provost.utsa.edu [provost.utsa.edu]
- 3. rroij.com [rroij.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 12. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS:1391826-61-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Navigating the Cytotoxicity of Picfeltarraenin X in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Picfeltarraenin X in cell culture experiments. Due to limited published data specifically on this compound, this guide incorporates information from related compounds, such as Picfeltarraenin IA, and established principles for handling hydrophobic molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid natural product.[1] While specific cytotoxic mechanisms are not extensively documented, it is known to be an Acetylcholinesterase (AChE) inhibitor.[1] Related compounds like Picfeltarraenin IA have been investigated for their anti-inflammatory properties.[2][3][4]
Q2: At what concentration does this compound become cytotoxic?
Currently, there is no published IC50 value for this compound across different cell lines. For the related compound, Picfeltarraenin IA, significant cytotoxicity was observed in A549 cells at a concentration of 100 µmol/l, while no toxicity was noted at concentrations of 10 µmol/l or lower.[2] It is crucial to perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line.
Q3: How should I dissolve this compound for use in cell culture?
As a triterpenoid, this compound is likely hydrophobic and will have low solubility in aqueous media. The recommended method is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock can then be serially diluted in your cell culture medium to the final desired concentration.
Q4: What is the maximum concentration of DMSO I can use in my experiments?
The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments.[5]
Q5: What are the potential mechanisms of this compound-induced cytotoxicity?
While not specifically studied for this compound, cytotoxic compounds can induce cell death through various mechanisms, including:
-
Apoptosis: Programmed cell death.
-
Necrosis: Uncontrolled cell death due to injury.
-
Cell Cycle Arrest: Halting of the cell division cycle.[6][7][8][9]
It is recommended to investigate these possibilities in your cell model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound precipitates in culture medium. | Poor aqueous solubility of the hydrophobic compound. | - Ensure the DMSO stock is fully dissolved; gentle warming to 37°C can aid this.[5]- Add the DMSO stock to pre-warmed media while vortexing to ensure rapid dispersion.- Perform serial dilutions of the stock in the medium instead of a single large dilution.[5] |
| High variability between replicate wells. | Uneven cell seeding or compound precipitation. | - Ensure a homogenous cell suspension before seeding.- Visually inspect wells for precipitation after adding the compound. If present, revisit the solubilization method.[10] |
| No dose-response observed. | - The compound may have reached maximal toxicity at the lowest tested concentration.- The compound may not be bioavailable due to binding to serum proteins. | - Test a wider range of concentrations, including much lower doses.[10]- Consider reducing the serum concentration in your culture medium during treatment. Note that this can also impact cell health.[10] |
| Higher than expected cytotoxicity. | Compound instability in the culture medium, leading to a more toxic byproduct. | Assess the stability of this compound in your specific culture medium over the time course of your experiment using techniques like HPLC.[10] |
Quantitative Data Summary
Table 1: Cytotoxicity of Picfeltarraenin Analogs
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Notes |
| Picfeltarraenin IA | A549 | MTT | 12 | >100 | Significant decrease in cell viability observed at 100 µM, but no toxicity at ≤10 µM.[2] |
| This compound | [Enter Cell Line] | [Enter Assay] | [Enter Time] | [Enter Value] | [Enter Notes] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add the prepared compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle control. The IC50 value can be determined using a four-parameter logistic regression model.[11][12]
Visualizations
Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Experimental Workflow
Caption: A typical workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CRISPR/Cas9 treatment causes extended TP53-dependent cell cycle arrest in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Picfeltarraenin X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Picfeltarraenin X, a triterpenoid with therapeutic potential. Given the limited specific data on this compound, this guide draws upon established strategies for improving the bioavailability of poorly soluble natural compounds, particularly other triterpenoids.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor dissolution. What are the initial steps to troubleshoot this?
A1: Poor dissolution is a common issue for poorly soluble compounds like this compound. Here are some initial troubleshooting steps:
-
Particle Size Reduction: The dissolution rate is directly related to the surface area of the drug particles. Reducing the particle size through micronization or nanonization can significantly improve dissolution.[1][2]
-
Solvent Selection: Ensure you are using an appropriate solvent. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For aqueous-based assays, consider the use of co-solvents.
-
Amorphous vs. Crystalline Form: Amorphous forms of drugs tend to have higher solubility and faster dissolution rates compared to their crystalline counterparts.[1] Consider techniques that promote the formation of an amorphous state, such as solid dispersions.
-
Wetting Agents: Poor wettability can hinder dissolution. The inclusion of a surfactant or wetting agent in your formulation can improve the contact between the drug particles and the dissolution medium.
Q2: I am observing low permeability of this compound in my Caco-2 cell model. What could be the reason?
A2: Low permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium, can be a significant barrier to oral absorption.[4][5] Potential reasons and troubleshooting steps include:
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells.[6] To investigate this, conduct a bi-directional Caco-2 assay and include a P-gp inhibitor like Verapamil. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Poor Aqueous Solubility at the Cell Surface: Even if the bulk solution has adequate concentration, the solubility in the aqueous boundary layer adjacent to the cell membrane might be the rate-limiting step for absorption. Formulation strategies that enhance solubility, such as cyclodextrin complexation, can be beneficial.[7][8]
-
Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow.[9][10]
Q3: My in vivo pharmacokinetic study in rats shows low oral bioavailability for this compound. How can I interpret these results and what are the next steps?
A3: Low oral bioavailability is a multifaceted problem. A systematic approach is needed to identify the underlying cause:
-
Review In Vitro Data: Correlate your in vivo findings with your in vitro dissolution and permeability data. If dissolution was poor, focus on solubility enhancement. If permeability was low, investigate efflux mechanisms or strategies to improve membrane transport.
-
First-Pass Metabolism: this compound might be undergoing extensive metabolism in the gut wall or liver before reaching systemic circulation. Consider conducting in vitro metabolism studies using liver microsomes or S9 fractions to assess its metabolic stability.
-
Formulation Strategy: The formulation used for the in vivo study is critical. Simple suspensions of poorly soluble drugs often result in low bioavailability.[11] Consider advanced formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations.
Troubleshooting Guides
Guide 1: Improving the Dissolution Rate of this compound
| Problem | Potential Cause | Recommended Action |
| Incomplete dissolution in aqueous buffer | High crystallinity and low aqueous solubility of this compound. | 1. Reduce Particle Size: Employ micronization or high-pressure homogenization to create nanosuspensions.[12] 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic carrier (e.g., PVP, PEG) to create an amorphous solid dispersion.[3][13] 3. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance solubility.[7] |
| Drug precipitates out of solution upon dilution | Supersaturation followed by precipitation. | 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC in your formulation to maintain a supersaturated state. 2. Optimize Drug Loading: In solid dispersions or other formulations, a lower drug loading may prevent rapid precipitation. |
| Inconsistent dissolution profiles between batches | Variability in particle size distribution or the solid-state of the drug. | 1. Characterize Raw Material: Ensure consistent particle size and crystallinity of the starting this compound material. 2. Standardize Formulation Process: Tightly control manufacturing parameters such as mixing speed, temperature, and drying conditions. |
Guide 2: Overcoming Low Permeability in Caco-2 Assays
| Problem | Potential Cause | Recommended Action |
| High efflux ratio (Papp B-A / Papp A-B > 2) | This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters.[6] | 1. Co-administration with P-gp Inhibitors: Conduct the Caco-2 assay in the presence of known P-gp inhibitors (e.g., Verapamil, Elacridar) to confirm P-gp involvement. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm this.[14] 2. Formulation with Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), can inhibit P-gp. |
| Low apparent permeability (Papp A-B) without significant efflux | Poor solubility in the aqueous boundary layer or low passive diffusion. | 1. Enhance Solubility: Use formulations like cyclodextrin complexes or nanosuspensions to increase the concentration of dissolved drug at the apical surface.[7][8][15] 2. Incorporate Permeation Enhancers: Use of safe and effective permeation enhancers can transiently open the tight junctions between cells, allowing for increased paracellular transport. This should be done with caution and thorough investigation of potential toxicity. |
| High variability in Papp values | Inconsistent cell monolayer integrity or issues with the analytical method. | 1. Monitor TEER values: Ensure TEER values are within the acceptable range for your laboratory before and after the transport experiment.[10] 2. Check Lucifer Yellow Flux: The permeability of Lucifer yellow should be consistently low across all wells. 3. Validate LC-MS/MS Method: Ensure your analytical method is sensitive and reproducible for quantifying this compound at low concentrations. |
Data Presentation: Strategies for Bioavailability Enhancement of Triterpenoids
The following table summarizes quantitative data from studies on various formulation strategies to enhance the oral bioavailability of triterpenoids, which can serve as a reference for experiments with this compound.
| Triterpenoid | Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Compared to Control) |
| Asiatic Acid | Nanosuspension | Increased dissolution rate and saturation solubility. | ~4.5-fold |
| Oleanolic Acid | Solid Dispersion with PVP K30 | Transformation from crystalline to amorphous state, enhancing dissolution. | ~3.8-fold |
| Betulinic Acid | Cyclodextrin Complex (HP-β-CD) | Improved aqueous solubility and dissolution rate. | ~2.7-fold |
| Glycyrrhetinic Acid | Self-Microemulsifying Drug Delivery System (SMEDDS) | Enhanced solubility and lymphatic transport. | ~6.2-fold |
Note: The above data is compiled from various sources for illustrative purposes and the exact fold increase can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the established acceptable range.
-
Preparation of Dosing Solutions: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For testing P-gp interaction, prepare a dosing solution containing a known P-gp inhibitor (e.g., 100 µM Verapamil).
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers.
-
Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Group Allocation: Divide the rats into two groups:
-
Group 1: Intravenous (IV) administration.
-
Group 2: Oral (PO) administration.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (dissolved in a suitable vehicle, e.g., DMSO:PEG400:Saline) via the tail vein.
-
PO Group: Administer the this compound formulation (e.g., nanosuspension, solid dispersion) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: P-glycoprotein mediated efflux of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected data from Picfeltarraenin X experiments
Technical Support Center: Picfeltarraenin X Experiments
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments. It provides troubleshooting for unexpected data and answers to frequently asked questions.
Hypothesized Mechanism of Action: this compound is a selective inhibitor of the Kinase-Associated Protein 7 (KAP7). KAP7 is a key component of the Growth Factor Receptor-Tyrosine Kinase (GFR-TK) signaling pathway. By inhibiting KAP7, this compound is expected to block cell proliferation and promote apoptosis in cancer cells where GFR is overexpressed.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing lower-than-expected potency (a high IC50 value) in my cell viability assays?
A decrease in the expected potency of this compound can stem from several factors related to the compound itself, the cells being used, or the assay conditions.[1]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound has low aqueous solubility. Visually inspect stock solutions and final dilutions for any signs of precipitation.[1] Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate solvent like DMSO. |
| Cell Line Sensitivity | The sensitivity of different cell lines to inhibitors can vary. Confirm that your chosen cell line has an active GFR-TK signaling pathway by assessing the baseline expression of downstream targets.[1] |
| Assay Conditions | The parameters of your assay can affect the outcome. Optimize cell seeding density to ensure cells are in a logarithmic growth phase. It may also be necessary to perform a time-course experiment to determine the optimal incubation time with this compound.[1] |
| High Cellular ATP Concentrations | Intracellular ATP levels are often much higher than the ATP concentrations used in in vitro assays. This can reduce the apparent potency of an ATP-competitive inhibitor.[2] |
Data Presentation: Expected vs. Unexpected IC50 Values
| Cell Line | GFR Expression | Expected IC50 (nM) | Unexpected IC50 (nM) |
| Cell Line A | High | 50 | 500 |
| Cell Line B | High | 75 | 800 |
| Cell Line C | Low | > 1000 | > 1000 |
Question 2: My results show paradoxical activation of a kinase upstream of KAP7. What could be the cause?
Unexpected activation of pathways can occur with kinase inhibitors.[3] This can be due to off-target effects or complex biological feedback mechanisms.[3][4]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This compound may be interacting with other proteins, including other kinases, in an unintended way.[5][6][7] A kinase selectivity panel screen can help identify potential off-target interactions.[1] |
| Feedback Loops | Inhibition of a downstream kinase can sometimes lead to the activation of upstream signaling components through feedback mechanisms. |
| Retroactivity | A downstream perturbation in a signaling cascade can cause a response in an upstream component without a direct feedback loop.[4] |
Signaling Pathway Diagram
This diagram illustrates the hypothesized GFR-TK signaling pathway and the intended target of this compound, as well as a potential off-target interaction.
Caption: Hypothesized GFR-TK signaling pathway with this compound inhibition.
Question 3: I'm seeing inconsistent results between my in vitro kinase assays and my cell-based assays. Why?
Discrepancies between in vitro and cell-based assays are a common challenge in drug development.[2]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | This compound may have poor cell membrane permeability, leading to a lower intracellular concentration than what is used in a biochemical assay.[2] |
| Compound Metabolism | The compound may be metabolized by the cells into a less active or inactive form.[2] |
| Efflux Pumps | Cells can actively transport the inhibitor out of the cell, which reduces its intracellular concentration.[2] |
Troubleshooting Workflow
This workflow can help you diagnose inconsistencies between in vitro and cell-based assay results.
Caption: Workflow for troubleshooting in vitro vs. cell-based assay discrepancies.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Cytokine Quantification (ELISA)
This protocol outlines a sandwich ELISA for detecting cytokine concentrations in cell supernatant.[9]
-
Plate Coating: Coat a 96-well plate with a capture antibody and incubate overnight at 4°C.[10]
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the plate and incubate.
-
Detection Antibody: Add a biotin-conjugated detection antibody and incubate.[11]
-
Enzyme Conjugate: Add an enzyme-labeled streptavidin and incubate.[12]
-
Substrate Addition: Add a chromogenic substrate and stop the reaction.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potency of Picfeltarraenin X: A Comparative Analysis of Acetylcholinesterase Inhibitory Activity
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of the AChE inhibitory activity of Picfeltarraenin X, a triterpenoid isolated from Picria fel-terrae, with other well-established and natural compounds. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.
Recent studies have highlighted the potential of several compounds isolated from Picria fel-terrae, including this compound, as potent AChE inhibitors. Research indicates that this compound, along with its related compounds Picfeltarraenin IA, IB, IV, and XI, exhibit stronger AChE inhibition than Tacrine, a well-known synthetic AChE inhibitor.[1] While a specific IC50 value for this compound is not yet widely published, this qualitative comparison underscores its significant potential as a valuable candidate for further investigation in the development of novel Alzheimer's therapies.
Comparative Analysis of AChE Inhibitory Activity
To contextualize the potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various natural and synthetic AChE inhibitors. A lower IC50 value indicates greater potency.
| Compound | Type | Source/Origin | AChE IC50 (µM) | Reference(s) |
| This compound | Triterpenoid | Picria fel-terrae | > Tacrine | [1] |
| Donepezil | Synthetic | Piperidine derivative | 0.0067 | [2][3] |
| Tacrine | Synthetic | Acridine derivative | 0.077 | [2][3] |
| Rivastigmine | Synthetic | Carbamate derivative | 0.0043 | [2][3] |
| Galantamine | Alkaloid | Galanthus spp. | - | - |
| Huperzine A | Alkaloid | Huperzia serrata | - | - |
| Berberine | Alkaloid | Berberis spp. | - | - |
| Psoralen | Furanocoumarin | Psoralea corylifolia | 370 µg/mL | [4] |
Experimental Protocols: The Ellman's Method for AChE Inhibition Assay
The most widely used method for determining AChE activity and evaluating its inhibitors is the spectrophotometric method developed by Ellman and colleagues. This assay is favored for its simplicity, reliability, and suitability for high-throughput screening.
Principle: The Ellman's method is a colorimetric assay that measures the enzymatic activity of AChE through a two-step coupled reaction:
-
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), into thiocholine and acetic acid.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions fresh on the day of the experiment.
-
Assay in 96-Well Plate:
-
Blank: Add 170 µL of phosphate buffer and 10 µL of DTNB solution.
-
Control (No Inhibitor): Add 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.
-
Test Sample (with Inhibitor): Add 150 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 10 µL of the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes).
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context, the following diagrams are provided.
Caption: Workflow for the Ellman's method to determine AChE inhibitory activity.
References
Validating the Therapeutic Target of Picfeltarraenin X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Picfeltarraenin X and its potential therapeutic targets. Drawing from available experimental data, we delve into its validated role as an acetylcholinesterase (AChE) inhibitor and explore the prospective avenue of Nuclear Factor-kappa B (NF-κB) signaling inhibition, a characteristic of its close structural analog, Picfeltarraenin IA. This document aims to furnish researchers with the necessary context and methodologies to further investigate and validate the therapeutic potential of this compound.
Executive Summary
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. While quantitative inhibitory concentrations (IC50) are not publicly available, studies indicate its inhibitory activity surpasses that of the established AChE inhibitor, Tacrine. Furthermore, the structurally similar compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This suggests a potential dual therapeutic mechanism for this compound, warranting further investigation into its anti-inflammatory properties. This guide provides a framework for such validation, including detailed experimental protocols and comparative data for existing inhibitors of both pathways.
Comparison of this compound with Alternative AChE Inhibitors
While specific quantitative data for this compound is pending, its validated superiority to Tacrine provides a strong basis for its therapeutic potential. For a comprehensive comparison, we have included data for other widely recognized AChE inhibitors.
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound | Acetylcholinesterase (AChE) | Stronger than Tacrine | Not fully elucidated | [1][2] |
| Tacrine | Acetylcholinesterase (AChE) | ~31 nM | Non-competitive, reversible inhibitor | |
| Donepezil | Acetylcholinesterase (AChE) | ~1.1 nM | Non-competitive, reversible inhibitor | |
| Galantamine | Acetylcholinesterase (AChE) | ~1.92 µM | Competitive, reversible inhibitor | [3] |
Exploring the Potential of NF-κB Inhibition
The NF-κB signaling pathway is a pivotal mediator of the inflammatory response and has been implicated in numerous diseases. The inhibitory action of Picfeltarraenin IA on this pathway suggests that this compound may share this therapeutic property. Below is a comparison of Picfeltarraenin IA with other known NF-κB inhibitors.
| Compound | Target in NF-κB Pathway | IC50 | Cell Line | Reference |
| Picfeltarraenin IA | NF-κB p65 | Not Specified | A549 | [4] |
| Ecteinascidin 743 | IκBα phosphorylation | 20 nM | ME180 | [5] |
| Digitoxin | IκBα phosphorylation | 90 nM (TNF-α induced) | ME180 | [5] |
| Compound 51 | NF-κB transcriptional activity | 172.2 ± 11.4 nM | RAW264.7 | [6] |
Experimental Protocols
To facilitate further research and validation of this compound's therapeutic targets, detailed protocols for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound or alternatives) at various concentrations.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) - NF-κB activators
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway Diagrams
Acetylcholinesterase (AChE) and its Inhibition
Acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by AChE in the synaptic cleft. AChE inhibitors block this hydrolysis, leading to an increase in ACh levels and enhanced cholinergic neurotransmission.
The Canonical NF-κB Signaling Pathway and its Inhibition
The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α and LPS. This leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Inhibitors can target various steps in this cascade.
References
- 1. This compound | CAS:1391826-61-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of Picfeltarraenin X
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Picfeltarraenin X, benchmarked against established anti-inflammatory agents, Diclofenac and Dexamethasone. The information is tailored for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. While direct experimental data for this compound is limited, this guide utilizes data from its closely related analogue, Picfeltarraenin IA, as a surrogate.
Comparison of Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound (via Picfeltarraenin IA), Diclofenac, and Dexamethasone are mediated through distinct molecular pathways. A summary of their primary mechanisms of action is presented below.
| Feature | This compound (as Picfeltarraenin IA) | Diclofenac | Dexamethasone |
| Primary Target | NF-κB Signaling Pathway | Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) | Glucocorticoid Receptor |
| Effect on NF-κB Pathway | Inhibits the nuclear translocation of NF-κB p65 subunit.[1][2] | May inhibit NF-κB activation, though this is a secondary effect to COX inhibition.[3][4][5] | Potently inhibits the NF-κB pathway through multiple mechanisms, including the induction of IκBα and direct interaction with NF-κB subunits.[6][7][8][9] |
| Effect on MAPK Pathway | Not extensively reported. | Can modulate MAPK signaling pathways.[10] | Inhibits the p38 MAPK pathway, contributing to its anti-inflammatory effects.[7][11] |
| Effect on Prostaglandin Synthesis | Reduces PGE2 production, likely secondary to NF-κB inhibition.[1][2] | Directly inhibits prostaglandin synthesis by blocking COX enzymes.[1][12][13][14] | Suppresses COX-2 expression, leading to reduced prostaglandin synthesis. |
| Other Mechanisms | - | Inhibition of lipoxygenase pathways, blockage of voltage-dependent sodium channels and acid-sensing ion channels.[1][13] | Upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6] |
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of Picfeltarraenin IA, Diclofenac, and Dexamethasone from in vitro studies. Direct comparative studies are limited; therefore, data is presented from individual experiments to provide an indication of potency.
Table 1: In Vitro Anti-inflammatory Effects of Picfeltarraenin IA
| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Picfeltarraenin IA | % Inhibition / Reduction | Reference |
| A549 | LPS (10 µg/ml) | IL-8 Production | 1 µmol/l | ~31% | [1] |
| A549 | LPS (10 µg/ml) | IL-8 Production | 10 µmol/l | ~50% | [1] |
| A549 | LPS (10 µg/ml) | PGE2 Production | 1 µmol/l | ~34% | [1] |
| A549 | LPS (10 µg/ml) | PGE2 Production | 10 µmol/l | ~48% | [1] |
| A549 | LPS (10 µg/ml) | COX-2 Expression | 0.1 - 10 µmol/l | Concentration-dependent inhibition | [2] |
| THP-1 | LPS | COX-2 Expression | Not specified | Suppression | [2] |
Table 2: In Vitro Anti-inflammatory Effects of Diclofenac
| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Diclofenac | % Inhibition / Reduction | Reference |
| Osteoclasts | - | NF-κB Nuclear Translocation | Not specified | Suppression | [5] |
| HCT 116 Colon Cancer Cells | - | PI3K/Akt/MAPK Signaling | Not specified | Alteration | [10] |
Table 3: In Vitro Anti-inflammatory Effects of Dexamethasone
| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Dexamethasone | % Inhibition / Reduction | Reference |
| BEAS-2B | TNFα | IL-8 Release | Not specified | Significant reduction | [7] |
| HeLa | - | p38 MAPK function | Not specified | Inhibition | [11] |
| Collagen-induced arthritis rat synovial cells | - | NF-κB p65 Translocation | Not specified | Inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anti-inflammatory compounds are provided below.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage-like Cells (RAW 264.7)
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well for nitric oxide and cytokine assays and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Diclofenac, or Dexamethasone) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15][16]
-
Western Blot Analysis: To determine the effect on signaling pathways, cells are lysed after treatment, and the expression levels of key proteins (e.g., phosphorylated p65, IκBα, phosphorylated p38) are analyzed by Western blotting using specific antibodies.[15]
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Male Wistar or Sprague-Dawley rats are divided into several groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like Diclofenac), and test groups treated with different doses of this compound.[17][18][19]
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized inflammation.[17][18][19][20]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[17][18][19]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: MAPK Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Drug Screening.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. e-jar.org [e-jar.org]
- 17. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Picfeltarraenin X and Donepezil for Neurodegenerative Research
A direct head-to-head comparison between Picfeltarraenin X and the established Alzheimer's disease drug donepezil is not feasible at this time due to a significant lack of available scientific data for this compound. Extensive searches for preclinical and clinical studies, quantitative data on its biological activity, and detailed experimental protocols for this compound have not yielded sufficient information for a comprehensive comparative analysis.
Information is available for a related compound, Picfeltarraenin IA, which, like this compound, is a triterpenoid isolated from Picria fel-terrae. Both are described as acetylcholinesterase (AChE) inhibitors. However, the majority of research on Picfeltarraenin IA focuses on its anti-inflammatory properties, with limited quantitative data on its AChE inhibitory activity and no studies in the context of Alzheimer's disease models. Therefore, using Picfeltarraenin IA as a direct substitute for this compound in this comparison would be scientifically inaccurate.
This guide will proceed by providing a detailed overview of donepezil, a widely studied and clinically approved acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Donepezil: A Profile
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to improve cognitive function in individuals with Alzheimer's disease.[1][2][4]
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of donepezil as an AChE inhibitor has been well-characterized in numerous studies.
| Parameter | Value | Species/System | Reference |
| IC50 (AChE) | 6.7 nM | In vitro | [5] |
| IC50 (BuChE) | 7400 nM | In vitro | [5] |
| Plasma IC50 (Brain AChE inhibition) | 37 ± 4.1 ng/mL | Monkey | [1] |
| Plasma IC50 (Cerebral AChE inhibition) | 53.6 ± 4.0 ng/mL | Human (Alzheimer's patients) | [2] |
| IC50: Half-maximal inhibitory concentration. BuChE: Butyrylcholinesterase. |
Mechanism of Action: Signaling Pathway
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase in the synaptic cleft. This leads to an increase in the levels and duration of action of acetylcholine, enhancing cholinergic neurotransmission.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
A standard method to determine the in vitro efficacy of AChE inhibitors is the colorimetric assay developed by Ellman.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Donepezil is a well-established acetylcholinesterase inhibitor with a robust dataset supporting its mechanism of action and efficacy. While this compound is also identified as an AChE inhibitor, the current lack of publicly available data prevents a meaningful and objective comparison. Further research into the pharmacological properties of this compound, including quantitative in vitro and in vivo studies, is necessary to evaluate its potential as a therapeutic agent and to draw valid comparisons with existing treatments like donepezil. Researchers interested in this compound are encouraged to seek out primary research as it becomes available.
References
- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Picfeltarraenin X: A Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
To date, a comprehensive review of published literature reveals a notable absence of studies specifically investigating the synergistic effects of Picfeltarraenin X with other therapeutic agents. While research has alluded to the potential anti-inflammatory and anti-cancer properties of the broader Picfeltarraenin family, particularly Picfeltarraenin IA and IB, empirical data on combination therapies involving this compound remains elusive.
This guide, therefore, serves as a research framework, providing a strategic approach for scientists to systematically investigate the potential synergistic interactions of this compound. The proposed methodologies are based on established practices in pharmacology and oncology research and are informed by the known biological activities of related Picfeltarraenin compounds.
Hypothetical Combination Strategies and Potential Targets
Based on preliminary in-silico studies of Picfeltarraenin IA and IB, promising avenues for synergistic investigation with this compound could involve combination with drugs targeting key cancer-related signaling pathways. These include:
-
PI3K/AKT/mTOR Pathway Inhibitors: Given the potential for Picfeltarraenins to inhibit PI3K, combining this compound with other inhibitors of this pathway could lead to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.
-
EGFR Inhibitors: As EGFR is a critical driver in many cancers, and in-silico data suggests a potential interaction, combining this compound with EGFR inhibitors warrants investigation.[1] This combination could be particularly relevant in cancers with EGFR amplification.[1]
-
NF-κB Pathway Inhibitors: The well-documented role of Picfeltarraenin IA in inhibiting the NF-κB pathway suggests that this compound may share this activity.[2][3][4][5] Combining it with other NF-κB inhibitors or with chemotherapeutic agents whose efficacy is limited by NF-κB-mediated resistance could be a fruitful strategy.
Proposed Experimental Workflow for Synergy Assessment
A systematic investigation into the synergistic effects of this compound would involve a multi-stage approach, progressing from in vitro characterization to in vivo validation.
Caption: Proposed experimental workflow for investigating this compound synergy.
Data Presentation: Quantifying Synergistic Effects
To objectively assess the nature of the interaction between this compound and a partner drug, quantitative data should be collected and analyzed. The following tables provide a template for presenting such data.
Table 1: In Vitro Cytotoxicity of this compound and Drug Y Alone and in Combination
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| This compound | X₁ | |
| X₂ | ||
| X₃ | ||
| Drug Y | Y₁ | |
| Y₂ | ||
| Y₃ | ||
| This compound + Drug Y | X₁ + Y₁ | |
| X₂ + Y₂ | ||
| X₃ + Y₃ |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values
| Combination (this compound + Drug Y) | Effect Level (e.g., IC50) | Combination Index (CI)¹ | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Drug Y |
| Ratio 1 | 50% | |||
| Ratio 2 | 50% | |||
| Ratio 3 | 50% |
¹ CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are foundational protocols for key experiments.
In Vitro Synergy Assessment: Checkerboard Assay
-
Cell Culture: Select appropriate cancer cell lines based on the hypothesized mechanism of action (e.g., cell lines with known mutations in EGFR or PI3K pathways). Culture cells in the recommended medium and conditions.
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually. This is typically done using a cell viability assay (e.g., MTT, CellTiter-Glo®) over a range of concentrations.
-
Combination Assay: In a 96-well plate format, create a dose-response matrix where concentrations of this compound are varied along the rows and concentrations of the partner drug are varied along the columns.
-
Data Analysis: After a predetermined incubation period (e.g., 72 hours), measure cell viability. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[2][4][6] Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.[3][7][8]
Mechanism of Action: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound, the partner drug, and the combination at their IC50 concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathways (e.g., p-AKT, total AKT, p-ERK, total ERK, NF-κB p65).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Potential Signaling Pathways for Investigation
The diagram below illustrates the potential interplay of signaling pathways that could be modulated by a synergistic combination of this compound and a partner drug, based on the activities of its analogs.
Caption: Potential signaling pathways affected by this compound combination therapy.
Conclusion
While the synergistic effects of this compound remain to be elucidated, this guide provides a robust framework for initiating such investigations. By employing systematic in vitro screening, detailed mechanistic studies, and eventual in vivo validation, the scientific community can effectively uncover the therapeutic potential of this compound in combination with other drugs. The data generated from these proposed studies would be invaluable for the drug development field and could pave the way for novel and more effective treatment strategies.
References
- 1. EGFR amplification and PI3K pathway mutations identify a subset of breast cancers that synergistically respond to EGFR and PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. jpccr.eu [jpccr.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of Picfeltarraenin X Against Cholinesterases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity of Selected Cholinesterase Inhibitors
To contextualize the potential efficacy and selectivity of Picfeltarraenin X, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized cholinesterase inhibitors against AChE and BChE. The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), is also provided to quantify the preferential inhibition of one enzyme over the other. A higher SI value indicates greater selectivity for AChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) (BChE/AChE) | Reference |
| Donepezil | 0.027 | 7.3 | 270.4 | [1] |
| Tacrine | 0.13 | 0.03 | 0.23 | [2] |
| Rivastigmine | 0.04 | 0.008 | 0.2 | [3] |
| Galantamine | 0.45 | 13.2 | 29.3 | [4] |
| Neostigmine | 0.136 | 0.084 | 0.62 | [5] |
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. The most widely used method is the spectrophotometric assay developed by Ellman.
Principle of the Ellman's Assay
This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of these substrates by the respective enzymes produces thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Butyrylcholinesterase (BChE) from equine serum (or other sources)
-
This compound and other test inhibitors
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (e.g., in DMSO) and serially dilute them to the desired concentrations.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare solutions of ATCI and BTCI in deionized water.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or vehicle for control)
-
AChE or BChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining cholinesterase inhibitory activity.
Caption: Mechanism of action of cholinesterase inhibitors like this compound.
References
- 1. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Potential of Picfeltarraenin X: A Comparative Analysis of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picfeltarraenin X, a triterpenoid natural product, has been identified as an acetylcholinesterase (AChE) inhibitor, suggesting potential therapeutic applications in neurodegenerative diseases. However, a critical gap exists in the publicly available scientific literature regarding its quantitative potency, such as an IC50 value for AChE inhibition. This absence of data precludes a direct, quantitative comparison with established AChE inhibitors used in the treatment of conditions like Alzheimer's disease.
This guide pivots to a qualitative and mechanistic comparison based on the well-documented anti-inflammatory properties of a closely related compound, Picfeltarraenin IA. Research demonstrates that Picfeltarraenin IA exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. This pathway is a cornerstone of the inflammatory response and a target for many existing anti-inflammatory therapies.
This report compares the known anti-inflammatory mechanism of Picfeltarraenin IA with that of Dexamethasone, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. This comparative analysis aims to provide a framework for understanding the potential clinical relevance of the Picfeltarraenin class of compounds in inflammatory diseases.
Comparative Analysis of Anti-Inflammatory Potency and Mechanism
Due to the lack of specific quantitative data for this compound, this section focuses on the reported activity of Picfeltarraenin IA and compares it to the well-characterized corticosteroid, Dexamethasone.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Target Pathway | Cell Type | Stimulant | Measured Effect | Potency (IC50) |
| Picfeltarraenin IA | NF-κB | A549 (Human Lung Carcinoma) | LPS | Inhibition of IL-8 & PGE2 production | Data not available as IC50. Significant inhibition at 1 and 10 µmol/L[1]. |
| Dexamethasone | NF-κB | A549 (Human Lung Carcinoma) | IL-1β | Inhibition of NF-κB transcriptional activity | ~0.5 x 10⁻⁹ M (0.5 nM)[3] |
| Dexamethasone | Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | OKT3 | Inhibition of IL-9 mRNA expression | ~4 nM[4] |
| Dexamethasone | Cytokine Production | Human Whole Blood Cells | LPS / PHA | Inhibition of IL-1β, IL-6, IL-8, TNF-α, IL-2, IL-4, IL-10, IFN-γ | Significant inhibition from 1 to 100 nM[5] |
Note: The potency of different compounds can vary significantly based on the specific cell type, stimulus, and endpoint measured. The data presented here is for comparative purposes to illustrate the general range of activity.
Signaling Pathway and Mechanism of Action
Both Picfeltarraenin IA and Dexamethasone converge on the inhibition of the NF-κB signaling pathway, a central mediator of inflammatory gene expression.
Picfeltarraenin IA: In human pulmonary epithelial A549 cells stimulated with lipopolysaccharide (LPS), Picfeltarraenin IA has been shown to suppress the activation of NF-κB[1][2]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including interleukin-8 (IL-8) and prostaglandin E2 (PGE2)[1].
Dexamethasone: Dexamethasone, as a glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of NF-κB. This is achieved in part by inducing the synthesis of the NF-κB inhibitor, IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes[6][7].
Caption: Simplified NF-κB signaling pathway showing inhibitory actions of Picfeltarraenin IA and Dexamethasone.
Experimental Protocols
Cell Culture and Induction of Inflammation
-
Cell Line: Human alveolar basal epithelial cells (A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, A549 cells are treated with lipopolysaccharide (LPS) from E. coli at a concentration of 1-10 µg/mL for a specified period (e.g., 6, 12, or 24 hours)[1][8][9][10][11][12].
Quantification of NF-κB Activity (Reporter Assay)
-
Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Methodology:
-
A549 cells are seeded in a 96-well plate.
-
Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Picfeltarraenin IA) or vehicle control for 1 hour.
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The IC50 value is determined from the dose-response curve[13][14][15][16][17].
-
Measurement of Cytokine Production (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Methodology for IL-8 and PGE2 Quantification:
-
A549 cells are cultured and treated as described in section 1.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of IL-8 and PGE2 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[18][19][20][21][22].
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
-
Caption: Experimental workflow for assessing the anti-inflammatory activity of Picfeltarraenin IA.
Conclusion
While the direct clinical relevance and potency of this compound remain to be elucidated through further preclinical and clinical studies, the available data on the related compound, Picfeltarraenin IA, suggest a promising anti-inflammatory mechanism of action through the inhibition of the NF-κB signaling pathway. This mechanism is shared with highly effective anti-inflammatory drugs like Dexamethasone.
The key differentiator for the potential therapeutic utility of a Picfeltarraenin-based compound would likely reside in its potency, selectivity, and safety profile compared to existing treatments. Future research should prioritize the determination of the IC50 values of this compound for both its AChE and NF-κB inhibitory activities. Such data would be crucial for a comprehensive and quantitative comparison with current therapeutic options and for guiding its further development as a potential novel therapeutic agent for inflammatory and/or neurodegenerative diseases.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits IL-9 production by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D Inhibits Lipopolysaccharide (LPS)-Induced Inflammation in A549 Cells by Downregulating Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells [frontiersin.org]
- 10. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose and Time-Dependent Lipopolysaccharide Exposure on A549 Cell Model Influences Pro-Inflammatory Cytokine Interleukin 8 | Sumayyah | Majalah Kedokteran Bandung [journal.fk.unpad.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. oncology.wisc.edu [oncology.wisc.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ulab360.com [ulab360.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. arborassays.com [arborassays.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Picfeltarraenin X, a Novel Bioactive Compound
Disclaimer: As "Picfeltarraenin X" does not correspond to a known chemical entity in public databases, this document provides essential, general guidance for the handling and disposal of a new or uncharacterized chemical compound in a research setting. These procedures should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of novel research compounds like this compound. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated[1].
Pre-Disposal Characterization of this compound
Before disposal, it is crucial to characterize the physical, chemical, and toxicological properties of any new chemical entity (NCE). This information is vital for a proper hazard assessment and to determine the appropriate disposal route. This data should be compiled into a Safety Data Sheet (SDS). Manufacturers and importers of hazardous chemicals are required to prepare an SDS and review it at least every five years. The SDS must include information on the chemical's hazards, safe handling, storage, disposal, physical and chemical properties, and emergency response measures.
Table 1: Essential Data for Characterization of this compound
| Parameter | Importance for Disposal |
| Chemical Formula & Molecular Weight | Basic identification and for calculating concentrations. |
| Physical State & Appearance | Determines handling procedures (e.g., solid, liquid). |
| Solubility | Informs potential for environmental dispersion and choice of solvent for decontamination. |
| pH | Determines corrosivity and compatibility with other waste streams. |
| Boiling Point & Melting Point | Relevant for assessing volatility and stability under different temperature conditions. |
| Flash Point | Critical for determining flammability hazards. |
| Stability & Reactivity | Identifies potential for hazardous reactions with other chemicals (e.g., light sensitivity, incompatibility with acids/bases). |
| Toxicological Data (e.g., LD50) | Informs the level of hazard (e.g., acutely toxic) and necessary personal protective equipment (PPE). |
| Environmental Hazards | Determines potential for harm to aquatic life or persistence in the environment. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals.
Step 1: Hazard Assessment and Waste Classification
-
Treat this compound as a hazardous waste unless it has been definitively determined to be non-hazardous by your institution's EHS department[2].
-
Based on the characterization data from Table 1, classify the waste. Common hazardous waste characteristics include ignitability, corrosivity, reactivity, and toxicity.
Step 2: Segregation and Containerization
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react violently, generate toxic gases, or cause fires.
-
Collect waste in a designated, leak-proof container that is compatible with the chemical.
-
If the original container is used for waste, ensure the label is intact and legible[1].
-
For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Place the primary waste container in secondary containment, such as a plastic tub, to contain potential spills[3].
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name ("this compound") and its known constituents and concentrations. Do not use abbreviations or chemical formulas[4].
-
The date accumulation started.
-
The specific hazard(s) (e.g., "Flammable," "Toxic," "Corrosive").
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general traffic, and clearly marked.
-
Keep hazardous waste containers closed at all times except when adding waste[2].
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary documentation, including the characterization data and a completed hazardous waste disposal form.
-
Never dispose of this compound down the sink or in the regular trash. Unidentified or hazardous chemicals are prohibited from sewer or landfill disposal[5].
Disposal of Empty Containers:
-
A container that held a hazardous waste can be disposed of as regular trash only after all contents have been removed[2].
-
If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1][2].
-
Deface all chemical labels on the empty container before disposal[2].
Caption: Workflow for the safe disposal of a novel research chemical.
Experimental Protocols for Characterization
To ensure safety and proper disposal, a new chemical entity must be thoroughly characterized. The following outlines a general experimental workflow.
Workflow for Characterizing a New Chemical Entity (NCE)
-
Synthesis and Purification: Synthesize this compound and purify it to a high degree using techniques like chromatography (e.g., HPLC). The purity is crucial for accurate characterization.
-
Structural Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure.
-
-
Physicochemical Property Testing:
-
Determine solubility in various solvents (aqueous and organic).
-
Measure melting point, boiling point, and pH.
-
Conduct stability studies under different conditions (e.g., temperature, light, pH) to identify potential degradation products.
-
-
In Vitro Biological Activity and Toxicity Screening:
-
Perform cell-based assays to determine the compound's primary biological effects and its potential signaling pathways.
-
Conduct cytotoxicity assays in relevant cell lines to get a preliminary measure of toxicity (e.g., IC50).
-
-
Documentation: Compile all findings into a comprehensive Safety Data Sheet (SDS)[7].
Investigating Signaling Pathways
Understanding the signaling pathway of a novel compound is crucial for assessing its biological hazard.[8]
-
Target Identification: Use computational models or high-throughput screening to identify potential protein targets of this compound[9][10].
-
Pathway Analysis: Treat relevant cell lines with this compound and use techniques like transcriptomics (RNA-seq) or proteomics to identify changes in gene or protein expression that indicate which signaling pathways are affected[10].
-
Reporter Gene Assays: Use reporter genes (e.g., luciferase) linked to specific transcriptional response elements to confirm the activation or inhibition of a suspected pathway. A change in reporter protein expression serves as a direct measure of signaling pathway activity[11].
-
Validation: Validate the findings using more targeted methods, such as Western blotting for key pathway proteins or by observing phenotypic changes in the cells.
Caption: General workflow for identifying the signaling pathway of a novel compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Mass spectrometry analysis of new chemical entities for pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. Signal Transduction: An Exciting Field of Investigation for Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems biology approaches for advancing the discovery of effective drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Picfeltarraenin X
For researchers, scientists, and drug development professionals working with Picfeltarraenin X, a potent triterpenoid compound, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can mitigate risks and handle this compound with confidence.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from suppliers of analogous compounds, such as Picfeltarraenin IA and IB, indicate that it should be handled with care. The primary hazards are not fully characterized, but it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or in contact with skin.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for potent compounds. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter | Necessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within the fume hood. Use a dedicated and calibrated balance. To avoid generating dust, handle the solid compound gently.
-
Solution Preparation: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[1] When preparing solutions, add the solvent slowly to the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which may include refrigeration (2-8°C) or freezing (-20°C or -80°C).[1][3][4] Protect from light.[3][4]
Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
Disposal Steps:
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety
The following diagram illustrates a typical workflow for handling this compound, incorporating the safety measures outlined in this guide.
Caption: Workflow for safe handling of this compound.
By implementing these comprehensive safety and logistical procedures, researchers can confidently work with this compound while prioritizing their well-being and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical you handle.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
